molecular formula C6H6N4O B561389 4(1H)-Pteridinone, 6,7-dihydro- (9CI) CAS No. 101038-91-9

4(1H)-Pteridinone, 6,7-dihydro- (9CI)

Numéro de catalogue: B561389
Numéro CAS: 101038-91-9
Poids moléculaire: 150.141
Clé InChI: GAONJGYKEMDOIG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4(1H)-Pteridinone, 6,7-dihydro- (9CI), also known as 4(1H)-Pteridinone, 6,7-dihydro- (9CI), is a useful research compound. Its molecular formula is C6H6N4O and its molecular weight is 150.141. The purity is usually 95%.
BenchChem offers high-quality 4(1H)-Pteridinone, 6,7-dihydro- (9CI) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4(1H)-Pteridinone, 6,7-dihydro- (9CI) including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS

101038-91-9

Formule moléculaire

C6H6N4O

Poids moléculaire

150.141

Nom IUPAC

6,7-dihydro-1H-pteridin-4-one

InChI

InChI=1S/C6H6N4O/c11-6-4-5(9-3-10-6)8-2-1-7-4/h3H,1-2H2,(H,8,9,10,11)

Clé InChI

GAONJGYKEMDOIG-UHFFFAOYSA-N

SMILES

C1CN=C2C(=N1)C(=O)N=CN2

Synonymes

4(1H)-Pteridinone, 6,7-dihydro- (9CI)

Origine du produit

United States
Foundational & Exploratory

The 6,7-Dihydropteridin-4(1H)-one Scaffold: Chemical Properties, Kinase Inhibition Mechanisms, and Drug Development Protocols

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4(1H)-Pteridinone, 6,7-dihydro- (9CI) (CAS: 101038-91-9) and its tautomeric derivatives represent a privileged structural motif in modern medicinal chemistry. Broadly classified under the dihydropteridinone scaffold, this core has driven the discovery of highly potent, ATP-competitive kinase inhibitors. By breaking the full planarity of traditional aromatic pteridines, the partially saturated pyrazine ring allows for precise 3D spatial projection of substituents into kinase sub-pockets. This whitepaper provides an in-depth technical analysis of the physicochemical properties of the 6,7-dihydropteridin-4(1H)-one core, its mechanistic role in Polo-like kinase 1 (PLK1) inhibition, and field-validated protocols for its synthesis and high-throughput evaluation in drug discovery pipelines.

Physicochemical Profiling of the Core Scaffold

The 6,7-dihydropteridin-4(1H)-one core consists of a pyrimidinone ring fused to a partially saturated pyrazine ring. This partial saturation is the critical functional driver of the molecule's pharmacological utility. Fully aromatic pteridines are flat, which often leads to promiscuous intercalation or broad-spectrum binding. In contrast, the sp3 hybridized carbons at the 6 and 7 positions (or 7 and 8 positions, depending on the tautomer/substitution pattern) introduce a chiral center or a "puckered" conformation [1].

This structural geometry allows medicinal chemists to append bulky moieties (such as cyclopentyl or isopropyl groups) that project orthogonally into the ribose-binding pocket of target kinases, drastically enhancing target selectivity.

Table 1: Fundamental Chemical and Physical Properties
PropertyValue
IUPAC Name 6,7-dihydro-1H-pteridin-4-one
CAS Registry Number 101038-91-9
Molecular Formula C₆H₆N₄O
Molecular Weight 150.14 g/mol
Hydrogen Bond Donors 2 (NH groups)
Hydrogen Bond Acceptors 3 (N atoms and Carbonyl O)
Scaffold Classification Dihydropteridinone

Structural Causality in Kinase Inhibition: The PLK1 Paradigm

The most prominent application of the dihydropteridinone scaffold is the inhibition of Polo-like kinase 1 (PLK1), a serine/threonine kinase essential for mitotic progression [2]. Drugs derived from this core, such as BI 2536 and Volasertib (BI 6727) , competitively bind to the ATP-binding pocket of PLK1.

The Causality of Binding: The mechanism of action relies on the hydrogen-bonding network established by the pyrimidinone face of the scaffold. The carbonyl oxygen and adjacent NH group form critical hydrogen bonds with the hinge region of the kinase (specifically the backbone amide of Cys133 in PLK1). Meanwhile, the non-planar dihydropyrazine ring directs an alkyl or cycloalkyl substituent into the highly conserved hydrophobic selectivity pocket. This dual-action binding completely occludes ATP, preventing the phosphorylation of downstream targets like Cdc25C and Cyclin B1, ultimately triggering mitotic catastrophe and apoptosis in rapidly dividing tumor cells [3].

PLK1_Pathway DNA_Damage DNA Damage / Cell Cycle Signal PLK1 PLK1 (Active Kinase) DNA_Damage->PLK1 Activates Cdc25C Cdc25C / Cyclin B1 PLK1->Cdc25C Phosphorylates Mitosis Mitotic Entry & Progression Cdc25C->Mitosis Promotes Apoptosis G2/M Arrest & Apoptosis Mitosis->Apoptosis Blocked by Inhibitor Inhibitor Dihydropteridinone Core (e.g., Volasertib) Inhibitor->PLK1 Competitive ATP Binding Inhibitor->Apoptosis Induces

Fig 1. Mechanism of action of dihydropteridinone-derived PLK1 inhibitors inducing mitotic arrest.

Synthetic Methodologies: On-DNA Synthesis for DECLs

Historically, synthesizing dihydropteridinones required harsh conditions incompatible with highly sensitive biological tags. However, the rise of DNA-Encoded Chemical Libraries (DECLs) has necessitated mild, aqueous-compatible synthetic routes. A breakthrough 2025 protocol utilizes a diboron-mediated cyclization strategy to construct the 6,7-dihydropteridinone core directly on a DNA barcode [4].

Protocol 1: Diboron-Mediated On-DNA Cyclization

This protocol is self-validating: the use of mild diboron reagents prevents the depurination of the DNA tag, which is subsequently verified via LC-MS.

  • Precursor Preparation: Conjugate a nitro-substituted pyrimidinone building block to the primary amine of a single-stranded DNA tag (e.g., a 10-mer barcode) using standard amide coupling (EDC/sNHS).

  • Reduction & Cyclization: To the DNA-linked precursor (1 mM in 100 mM sodium borate buffer, pH 8.5), add 50 equivalents of tetrahydroxydiboron ( B2​(OH)4​ ).

  • Incubation: Incubate the reaction mixture at room temperature for 4 hours. The diboron acts as a mild reducing agent, converting the nitro group to an amine, which spontaneously undergoes intramolecular cyclization to form the dihydropteridinone core.

  • Purification: Precipitate the DNA-linked product using 10% (v/v) 3M NaCl and 3 volumes of cold ethanol. Centrifuge at 14,000 rpm for 15 minutes.

  • Validation: Analyze the pellet via UPLC-MS. A successful reaction is validated by a mass shift corresponding to the loss of H2​O and oxygen, with >85% DNA integrity.

DECL_Workflow DNA_Tag DNA-Tagged Precursor Cyclization Atom-Economical Cyclization DNA_Tag->Cyclization Reagents Diboron Reagents + H2O (Mild Conditions) Reagents->Cyclization Scaffold DNA-Linked 6,7-Dihydropteridinone Cyclization->Scaffold High Conversion Screening Affinity Selection vs Target Kinase Scaffold->Screening Library Pooling Sequencing NGS Barcode Decoding Screening->Sequencing Hit Identification

Fig 2. On-DNA synthesis workflow for generating dihydropteridinone scaffolds in DECLs.

High-Throughput Screening: Fluorescence Polarization Protocol

To evaluate the potency of newly synthesized dihydropteridinone derivatives, a Fluorescence Polarization (FP) assay is the industry standard. This assay measures the displacement of a fluorescently labeled tracer from the kinase ATP-binding site.

Protocol 2: PLK1 Fluorescence Polarization Assay
  • Reagent Preparation: Prepare assay buffer containing 20 mM HEPES (pH 7.4), 50 mM KCl, 5 mM MgCl2​ , 1 mM DTT, and 0.01% Tween-20.

  • Tracer & Enzyme: Dilute recombinant human PLK1 kinase domain to a final concentration of 10 nM. Dilute a TAMRA-labeled ATP-competitive tracer to 2 nM.

  • Compound Plating: Dispense 100 nL of dihydropteridinone test compounds (in 100% DMSO) into a 384-well black microplate using an acoustic dispenser (e.g., Echo 550).

  • Incubation: Add 10 µL of the PLK1/tracer mixture to each well. Incubate in the dark at room temperature for 60 minutes to achieve binding equilibrium.

  • Measurement: Read the plate on a multi-mode microplate reader (e.g., EnVision) using polarized excitation at 531 nm and emission at 595 nm.

  • Self-Validation (Z'-factor): Calculate the Z'-factor using DMSO-only (negative control) and 10 µM Volasertib (positive control) wells. The assay is considered robust and validated for causality if Z′≥0.6 .

Pharmacological Evolution & Clinical Translation

The evolution of the dihydropteridinone scaffold highlights the importance of pharmacokinetic (PK) optimization. Early iterations (like BI 2536) exhibited exceptional in vitro potency but faced challenges with volume of distribution and half-life. By modifying the solvent-exposed regions of the scaffold—specifically adding a cyclopropylmethyl-piperazine moiety—researchers developed Volasertib , which demonstrated superior tissue penetration and a longer terminal half-life [5].

Table 2: Pharmacological Profile of Key Dihydropteridinone Derivatives
CompoundPrimary TargetIC₅₀ (nM)Clinical Status / Application
BI 2536 PLK10.83Investigational (Phase II)
Volasertib (BI 6727) PLK10.87Breakthrough Therapy (AML)
BI-D1870 RSK / VRK1~15Preclinical Tool Compound

Beyond PLK1, the dihydropteridinone scaffold is currently being repurposed to target other kinases, such as MKK4 (for liver regeneration) and VRK1 (for p53-deficient tumors), proving that 4(1H)-Pteridinone, 6,7-dihydro- remains one of the most versatile and valuable starting points in modern rational drug design [6].

References

  • Iliaki, S., et al. (2021). Present and Future Perspective on PLK1 Inhibition in Cancer Treatment. Frontiers in Oncology. Available at:[Link]

  • Rudolph, D., et al. (2009). BI 6727, a Polo-like Kinase Inhibitor with Improved Pharmacokinetic Profile and Broad Antitumor Activity. Clinical Cancer Research (AACR Journals). Available at:[Link]

  • Wang, X., et al. (2025). On-DNA Synthesis of Privileged Dihydropteridinones via Diboron-Mediated Cyclizations. Organic Letters (ACS Publications). Available at:[Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10461508, Volasertib. PubChem. Available at:[Link]

  • Chaikuad, A., et al. (2025). Novel dihydropteridinone derivatives as potent and selective inhibitors of the understudied human vaccinia-related kinase 1 (VRK1). ChemRxiv. Available at:[Link]

In Vitro Stability and Degradation Pathways of 4(1H)-Pteridinone, 6,7-dihydro-: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4(1H)-Pteridinone, 6,7-dihydro- (commonly referred to as 6,7-dihydropterin) is a critical heterocyclic intermediate in pteridine metabolism and a primary substrate for dihydropteridine reductase (DHPR)[1]. In drug development and biochemical assays, the handling of dihydropterins presents a significant analytical challenge due to their extreme susceptibility to autoxidation and photooxidation in air-equilibrated aqueous solutions[2].

As a Senior Application Scientist, I have observed that the failure to account for the transient kinetics of dihydropterin degradation is a leading cause of irreproducible data in monooxygenase assays and redox studies. This whitepaper provides an authoritative, in-depth analysis of the degradation pathways of 6,7-dihydropterin, summarizes key kinetic parameters, and establishes a self-validating experimental protocol for tracking its in vitro stability.

Mechanistic Foundations of Dihydropterin Instability

The instability of 6,7-dihydropterin is driven by its thermodynamic drive to reach a fully aromatic state, coupled with its vulnerability to molecular oxygen and ultraviolet (UV) radiation.

Autoxidation and ROS Generation

In the presence of dissolved O₂, 6,7-dihydropterin undergoes a spontaneous electron transfer, generating a superoxide radical anion (O₂•−) and a pterin radical cation[3]. This initial step is the rate-limiting phase of autoxidation. The radical cation rapidly loses a proton to form a highly reactive quinonoid dihydropterin (qH₂Ptr) intermediate. Because this process generates reactive oxygen species (ROS) such as H₂O₂, the degradation becomes autocatalytic if left unquenched, leading to secondary oxidative cleavage of the pterin ring[4].

Redox Potentials and Tautomerization

Unlike other dihydropterins, 6,7-dihydropterin exhibits an oxidation potential that is remarkably similar to fully oxidized pterins[1]. The quinonoid tautomer is more easily reduced, which is biologically essential for DHPR-mediated recycling[1]. However, in vitro, the high oxidation potential of the quinonoid form prevents it from stabilizing; it rapidly tautomerizes to the fully oxidized, aromatic pterin (or biopterin derivatives, depending on side-chain substitutions)[5].

Type-I Photooxidation and Dimerization

Under UV irradiation (specifically in the 300–325 nm range), dihydropterins act as photosensitizers. They undergo Type-I photooxidation, leading to the formation of dihydropterin dimers characterized by an azacyclobutane cis-isomer structure[3]. This dimerization competes with standard autoxidation and significantly alters the expected degradation profile during light-exposed experiments.

Degradation Pathways

The degradation of 6,7-dihydropterin is not a single linear event but a branching pathway dictated by pH, light exposure, and the presence of ROS.

Pathway A 6,7-Dihydro-4(1H)-pteridinone B Quinonoid Dihydropterin (qH2Ptr) A->B Autoxidation (O2) D Reactive Oxygen Species (ROS) A->D e- transfer to O2 F Dihydropterin Dimers A->F UV Photooxidation C Oxidized Pterin (Aromatic) B->C Tautomerization E Side-Chain Cleavage Products B->E Oxidative Cleavage

Fig 1. Primary degradation and autoxidation pathways of 6,7-dihydropterin in aqueous environments.

Quantitative Stability Parameters

To design robust assays, researchers must integrate the known kinetic parameters of dihydropterins. The table below synthesizes critical quantitative data governing the stability of these compounds.

ParameterValue / DescriptionExperimental ConditionsRef
Autoxidation Rate Constant ( k ) ~1.0 × 10⁻³ s⁻¹Air-equilibrated, neutral pH, 25°C[6]
Oxidation Potential Comparable to oxidized pterins (~47.5 kcal mol⁻¹)Aqueous solution[1],[7]
Primary Degradation Half-life 30 - 90 minutespH 7.4, 37°C[4]
Dimerization Quantum Yield ~44%UV irradiation (300-325 nm)[3]

Experimental Protocols for Stability Assessment

To accurately quantify the degradation of 6,7-dihydropterin, the analytical workflow must be self-validating. The primary risk in these studies is observer effect —where the act of sampling or the buffer matrix itself accelerates the degradation you are trying to measure.

Causality in Experimental Design
  • Why use Chelex-100 treated buffers? Dihydropterin autoxidation is highly catalyzed by trace transition metals (e.g., Fe³⁺, Cu²⁺). Failing to remove these metals conflates baseline autoxidation with metal-catalyzed oxidation, rendering kinetic data irreproducible.

  • Why quench with acidic conditions (pH < 3.0)? The tautomerization of the quinonoid intermediate to the fully oxidized pterin is base-catalyzed. Dropping the pH significantly retards this conversion, allowing accurate LC-MS capture of the transient states[4].

Step-by-Step Methodology: HPLC-DAD-MS/MS Tracking

Step 1: Buffer Preparation & Deoxygenation

  • Prepare a 100 mM phosphate buffer (pH 7.4).

  • Pass the buffer through a Chelex-100 resin column to strip trace transition metals.

  • Purge the buffer with Argon gas for 30 minutes to establish a baseline anoxic state. (For autoxidation studies, re-equilibrate with synthetic air to achieve a known dissolved O₂ concentration).

Step 2: Substrate Initiation

  • Dissolve the 6,7-dihydropterin standard in 0.1 M HCl (pH < 2.0). Note: The compound is kinetically stable in highly acidic, metal-free environments.

  • Initiate the degradation reaction by spiking the acidic stock into the air-equilibrated buffer at 37°C (final concentration ~10-50 µM).

Step 3: Time-Course Sampling and Quenching

  • Extract 50 µL aliquots at predefined intervals (e.g., 0, 5, 15, 30, 60 min).

  • Immediately quench the aliquot into 50 µL of 0.2 M formic acid containing 1 mM dithioerythritol (DTE). Mechanism: The acid halts base-catalyzed tautomerization, and DTE acts as a sacrificial antioxidant to prevent further ROS-mediated cleavage during autosampler storage.

Step 4: Chromatographic Separation

  • Inject the quenched sample onto a Porous Graphitic Carbon (PGC) column or a polar-embedded C18 column. Standard C18 columns fail to retain highly polar pterins adequately.

  • Utilize a highly aqueous mobile phase (e.g., 0.1% formic acid in water) coupled with DAD (monitoring at 280-330 nm) and MS/MS for absolute quantification of the remaining 6,7-dihydropterin and emerging oxidized products.

Workflow S1 Sample Prep (Metal-Free Buffer) S2 Incubation (Controlled O2/UV) S1->S2 S3 Quenching (Acidification) S2->S3 S4 HPLC-MS/MS Quantification S3->S4

Fig 2. Self-validating experimental workflow for tracking dihydropterin degradation kinetics.

Conclusion

The in vitro stability of 4(1H)-Pteridinone, 6,7-dihydro- is governed by a delicate balance of redox chemistry, pH, and environmental exposure. By understanding the mechanistic transition through the quinonoid intermediate and implementing strict, self-validating controls (metal chelation, acidic quenching, and UV shielding), researchers can successfully isolate and utilize this compound in complex biochemical assays without falling victim to uncontrolled autoxidative artifacts.

Sources

Dihydropteridinone Scaffold: Mechanism of Action, Polypharmacology, and Experimental Validation in Biological Systems

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4(1H)-Pteridinone, 6,7-dihydro- (dihydropteridinone) scaffold represents a highly privileged pharmacophore in modern targeted oncology. Originally designed as an adenine mimetic to competitively bind the ATP pocket of kinases, this bicyclic nitrogenous core is the structural foundation for clinical-stage Polo-like kinase 1 (PLK1) inhibitors such as Volasertib (BI 6727) and BI 2536[1][2].

As our understanding of structural biology has evolved, so has the pharmacological profile of this scaffold. Recent kinome-wide and epigenetic profiling reveals that dihydropteridinones exhibit profound polypharmacology, acting not only as potent kinase inhibitors (targeting PLK1 and VRK1) but also as acetyl-lysine mimetics capable of inhibiting BET bromodomains (e.g., BRD4)[3][4].

This technical guide provides an in-depth analysis of the dihydropteridinone mechanism of action, maps its polypharmacological network, and establishes a self-validating experimental framework for researchers evaluating these compounds in preclinical models.

Structural Pharmacology & Target Engagement

The Adenine Mimetic Core

The 6,7-dihydro-4(1H)-pteridinone core is structurally optimized to dock into the highly conserved hinge region of the kinase domain. The lactam motif (the N-H and adjacent carbonyl group) acts as a critical bidentate hydrogen bond donor-acceptor pair. In the case of PLK1, these functional groups form robust hydrogen bonds with the backbone amide of Cys133 in the hinge region, anchoring the molecule within the ATP-binding site[2][5].

Polypharmacology: Beyond PLK1

While optimized for PLK1, the dihydropteridinone core possesses inherent conformational flexibility that allows it to engage alternative targets:

  • BET Bromodomains (BRD4): The pteridinone core can mimic the acetylated lysine (KAc) residues of histones, allowing compounds like Volasertib and BI 2536 to concurrently bind the acetyl-lysine binding pocket of BRD4. This dual PLK1/BRD4 inhibition suppresses both mitotic progression and oncogenic transcription (e.g., c-Myc)[4].

  • Vaccinia-Related Kinase 1 (VRK1): Derivatives such as BI-D1870 have been rationally optimized to target VRK1, a kinase critical for the DNA damage response via p53 and H2AX phosphorylation[3].

  • ATM-ERK Cascade Activation: In adrenocortical carcinoma models, BI 2536 induces DNA damage, subsequently activating the ATM-ERK signaling cascade, which drives centrosome amplification and aberrant mitosis[6].

MoA DHP Dihydropteridinone Scaffold (e.g., Volasertib, BI 2536) PLK1 Polo-like Kinase 1 (PLK1) DHP->PLK1 ATP-competitive Inhibition BRD4 BET Bromodomain (BRD4) DHP->BRD4 Acetyl-lysine Mimicry VRK1 Vaccinia-Related Kinase 1 (VRK1) DHP->VRK1 ATP-competitive Inhibition Mitosis Monopolar Spindle Formation & G2/M Arrest PLK1->Mitosis Loss of function Transcription Epigenetic Repression (c-Myc downregulation) BRD4->Transcription Loss of function DNA_Damage DNA Damage Response (ATM-ERK Cascade) VRK1->DNA_Damage Loss of function Apoptosis Mitotic Catastrophe / Apoptosis Mitosis->Apoptosis DNA_Damage->Apoptosis

Fig 1: Polypharmacological network of dihydropteridinone-mediated kinase and bromodomain inhibition.

Quantitative Pharmacological Profiles

To effectively design in vitro experiments, researchers must account for the differential binding affinities of dihydropteridinone derivatives across their target spectrum. The table below synthesizes the quantitative potency of key pipeline compounds.

CompoundPrimary TargetSecondary Target(s)Biochemical Potency (IC50 / Ki)Primary Cellular Phenotype
Volasertib (BI 6727) PLK1BRD4PLK1 IC50 = 0.87 nM[1][7]Mitotic arrest ("Polo-arrest"), Apoptosis[8]
BI 2536 PLK1BRD4, ATMPLK1 IC50 < 1.0 nM[6]Centrosome amplification, G2/M arrest[4][6]
BI-D1870 RSK / VRK1CK1δ/εVRK1 Ki = 100.7 nM (R-enantiomer)[3]Impaired DNA damage response[3]

Self-Validating Experimental Methodologies

As a Senior Application Scientist, I frequently observe preclinical failures stemming from a reliance on single-endpoint assays. Because ATP-competitive inhibitors face massive competition from intracellular ATP (which ranges from 1–10 mM)[3], biochemical IC50 values rarely translate directly to cellular potency.

To ensure scientific integrity, the following protocols form a self-validating triad : establishing biochemical engagement (Protocol 1), confirming the cellular phenotype (Protocol 2), and proving target-specific causality (Protocol 3).

Protocol Step1 1. Target Engagement (TR-FRET Assay) Step2 2. Cell Cycle Profiling (Flow Cytometry) Step1->Step2 Step3 3. Phenotypic Imaging (Confocal Microscopy) Step2->Step3 Step4 4. Pharmacodynamics (Western Blot) Step3->Step4

Fig 2: Self-validating experimental workflow for profiling dihydropteridinone inhibitors.

Protocol 1: Biochemical Target Engagement via TR-FRET

Purpose: To confirm that the dihydropteridinone derivative competitively binds the PLK1 ATP pocket in a cell-free environment, isolating the drug-target interaction from cellular permeability variables. Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is superior to standard colorimetric kinase assays because it is highly resistant to compound auto-fluorescence—a common issue with heterocyclic pteridinones.

Step-by-Step Methodology:

  • Prepare a reaction master mix containing recombinant human PLK1 kinase domain, a biotinylated PLK1 peptide substrate, and ATP at a concentration matching the physiological Km.

  • Dispense the dihydropteridinone compound (e.g., Volasertib) in a 10-point dose-response curve (ranging from 0.1 nM to 10 μM) into a 384-well plate.

  • Incubate the kinase, substrate, and inhibitor for 60 minutes at room temperature to allow the ATP-competitive binding equilibrium to stabilize.

  • Add the TR-FRET detection mixture: Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor).

  • Read the plate on a compatible microplate reader (e.g., PHERAstar) using a 337 nm excitation and measuring dual emission at 620 nm and 665 nm. Calculate the IC50 using a four-parameter logistic regression.

Protocol 2: Cell Cycle Profiling via PI Flow Cytometry

Purpose: To validate that target engagement translates into the expected cellular phenotype: G2/M phase arrest. Causality & Rationale: Why use RNase A in this protocol? Propidium Iodide (PI) is a stoichiometric intercalator, but it does not distinguish between DNA and double-stranded RNA. Failing to degrade RNA prior to PI staining results in a falsely broadened G1 peak that bleeds into the S-phase, masking the sharp 4N (G2/M) peak characteristic of dihydropteridinone-induced "polo-arrest"[8].

Step-by-Step Methodology:

  • Seed a highly proliferative cell line (e.g., MV4-11 or HeLa) at 5×105 cells/well in a 6-well plate.

  • Treat cells with the dihydropteridinone inhibitor at 5×IC50​ for 24 hours.

  • Harvest cells, wash with cold PBS, and fix by adding them dropwise to ice-cold 70% ethanol while vortexing gently (prevents cell clumping). Incubate at -20°C for at least 2 hours.

  • Centrifuge to remove ethanol, wash twice with PBS, and resuspend the pellet in 500 μL of FxCycle PI/RNase Staining Solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Acquire data on a flow cytometer (e.g., BD FACSCanto), collecting at least 10,000 single-cell events. Analyze the DNA content histogram to quantify the percentage of cells trapped in the 4N (G2/M) phase.

Protocol 3: Pharmacodynamic Biomarker Validation via Western Blot

Purpose: To prove that the observed G2/M arrest is specifically caused by PLK1 inhibition, rather than general microtubule toxicity. Causality & Rationale: Novice researchers often rely solely on generic mitotic markers like phospho-Histone H3 (Ser10) to validate PLK1 inhibition. However, any microtubule poison (e.g., paclitaxel) will elevate pH3 due to mitotic arrest. As a best practice, we quantify the phosphorylation of Translationally Controlled Tumor Protein (TCTP) at Ser46, a direct and specific substrate of PLK1[4]. A concurrent decrease in p-TCTP alongside an increase in pH3 and γH2AX definitively isolates PLK1 inhibition and subsequent DNA damage as the causal mechanisms[4][6].

Step-by-Step Methodology:

  • Lyse the treated cells from Protocol 2 using RIPA buffer supplemented with fresh protease and phosphatase inhibitor cocktails.

  • Quantify protein concentration via BCA assay and boil 20 μg of lysate in Laemmli buffer for 5 minutes.

  • Resolve proteins on a 4–12% Bis-Tris polyacrylamide gel and transfer to a PVDF membrane.

  • Block the membrane in 5% BSA in TBST for 1 hour.

  • Probe overnight at 4°C with primary antibodies against: p-TCTP (Ser46) (Target engagement marker), p-Histone H3 (Ser10) (Mitotic arrest marker), γH2AX (DNA damage marker), and GAPDH (Loading control).

  • Wash, incubate with HRP-conjugated secondary antibodies for 1 hour, and visualize using enhanced chemiluminescence (ECL).

Sources

Methodological & Application

Application Note: Advanced Synthesis Protocols for the 6,7-Dihydropteridin-4(1H)-one Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound Focus: 4(1H)-Pteridinone, 6,7-dihydro- (9CI) [CAS: 124613-05-4] and related derivatives[].

Introduction and Mechanistic Rationale

The 6,7-dihydropteridin-4(1H)-one core is a privileged heterocyclic scaffold in medicinal chemistry, famously serving as the structural foundation for potent Polo-like kinase (PLK) inhibitors (e.g., BI-2536, Volasertib) and Toll-like receptor (TLR) agonists[2]. The core structure consists of a pyrimidine ring fused to a partially saturated pyrazine ring, mimicking essential biological cofactors like tetrahydrobiopterin[3].

Synthesizing the 4(1H)-Pteridinone, 6,7-dihydro- core requires precise control over regioselectivity and cyclization efficiency. Traditional routes often suffer from competitive cyclization pathways or require harsh conditions incompatible with late-stage functionalization or DNA-encoded chemical libraries (DECLs)[4].

This application note details a highly efficient, solution-phase parallel synthesis methodology[5]. The causal logic of this route relies on the extreme electrophilicity of 4,6-dichloro-5-nitropyrimidine. The strongly electron-withdrawing nitro group activates the 4- and 6-positions for sequential Nucleophilic Aromatic Substitution ( SN​Ar ). By carefully controlling steric bulk and temperature, we can sequentially install an amino acid derivative and a secondary amine. Subsequent reduction of the nitro group to an aniline derivative primes the system for an intramolecular cyclization, yielding the target dihydropteridinone[5].

Synthetic Workflow and Pathway Visualization

The following diagram illustrates the logical progression of the synthesis, highlighting the sequential functionalization of the pyrimidine core.

SynthesisWorkflow Start 4,6-Dichloro-5-nitropyrimidine (Starting Material) Step1 SNAr 1: Amino Acid Addition (Regioselective at C-4) Start->Step1 Amino Acid / Base Step2 SNAr 2: Amine Addition (Substitution at C-6) Step1->Step2 Sec-Amine / Base Step3 Reduction: Nitro to Amine (Pd/C, H2) Step2->Step3 H2 / Catalyst Step4 Cyclization: Microwave-Assisted (Lactamization) Step3->Step4 Heat / MW Product 6,7-Dihydropteridin-4(1H)-one Core Scaffold Step4->Product -H2O / -ROH

Synthetic workflow for the 6,7-dihydropteridin-4(1H)-one core via sequential SNAr and cyclization.

Step-by-Step Experimental Protocol

The following protocol is optimized for solution-phase synthesis, utilizing catalytic hydrogenation and microwave irradiation to ensure high purity and yield without the need for exhaustive chromatography[5][6].

Phase 1: Sequential SN​Ar Reactions

Causality Check: The first substitution is typically performed at low temperatures (-78 °C to 0 °C) to prevent double substitution. The second substitution requires elevated temperatures due to the deactivation of the pyrimidine ring following the first amine addition.

  • First Displacement (Amino Acid Installation):

    • Dissolve 4,6-dichloro-5-nitropyrimidine (1.0 equiv) in anhydrous THF under an inert argon atmosphere.

    • Cool the reaction vessel to -78 °C.

    • Add N,N -diisopropylethylamine (DIPEA) (2.5 equiv).

    • Slowly add the desired amino acid ester (or fluorous-tagged amino acid for specialized parallel synthesis) (1.0 equiv) dissolved in THF dropwise over 30 minutes[5].

    • Allow the reaction to warm to 0 °C and stir for 2 hours. Monitor conversion via LC/MS.

  • Second Displacement (Secondary Amine Installation):

    • To the crude mixture from Step 1, add the secondary amine (1.2 equiv) and additional DIPEA (1.5 equiv).

    • Elevate the temperature to 60 °C and stir for 4–6 hours.

    • Self-Validation: Quench a micro-aliquot in water/MeCN. LC/MS should show complete disappearance of the mono-substituted intermediate and the appearance of the di-substituted mass.

    • Workup: Concentrate under reduced pressure, partition between EtOAc and saturated aqueous NaHCO3​ , wash with brine, dry over Na2​SO4​ , and concentrate.

Phase 2: Reduction and Cyclization

Causality Check: While SnCl2​ is historically used for nitro reduction, catalytic hydrogenation (Pd/C) is vastly superior for parallel synthesis as it avoids heavy metal contamination and simplifies purification[5]. Microwave irradiation overcomes the activation energy barrier for the sterically hindered intramolecular lactamization[5].

  • Nitro Group Reduction:

    • Dissolve the di-substituted intermediate in a mixture of EtOAc/MeOH (1:1 v/v).

    • Add 10% Pd/C (10% w/w).

    • Evacuate the flask and backfill with H2​ gas (balloon pressure, approx. 1 atm).

    • Stir vigorously at room temperature for 12 hours.

    • Filter the suspension through a pad of Celite to remove the catalyst, washing thoroughly with MeOH. Concentrate the filtrate to yield the uncyclized diamine intermediate.

  • Microwave-Assisted Cyclization:

    • Dissolve the crude diamine intermediate in glacial acetic acid (or a mixture of DMF/AcOH).

    • Transfer to a microwave-safe vial and seal.

    • Irradiate at 150 °C for 15–20 minutes[5].

    • Self-Validation: The cyclization is accompanied by the loss of an alcohol (from the amino acid ester) or water. Monitor the exact mass shift via High-Resolution Mass Spectrometry (HRMS).

    • Purification: Precipitate the final 6,7-dihydropteridin-4(1H)-one product by pouring the cooled reaction mixture into ice water, or purify via Solid-Phase Extraction (SPE)[5].

Quantitative Data and Reaction Parameters

The table below summarizes the critical parameters and expected outcomes for the standard solution-phase synthesis of the dihydropteridinone scaffold.

Reaction StepReagents / CatalystTemp / TimeExpected YieldAnalytical Validation (Self-Validating Metric)
SN​Ar 1 Amino acid ester, DIPEA, THF-78 °C to 0 °C, 2h> 90%LC/MS:[M+H]+ of mono-substituted product.
SN​Ar 2 Secondary amine, DIPEA, THF60 °C, 4-6h85 - 95%LC/MS: [M+H]+ of di-substituted product.
Reduction 10% Pd/C, H2​ (1 atm), EtOAc/MeOH25 °C, 12hQuantitativeDisappearance of NO2​ stretch (~1530 cm−1 ) in IR; Mass shift (-30 Da).
Cyclization Glacial Acetic Acid150 °C (MW), 20m70 - 85%HRMS exact mass; 1H NMR showing loss of ester alkyl protons.

Note: Recent advancements have also enabled the synthesis of 7,8-dihydropteridinones directly on DNA (DECLs) utilizing diboron-mediated catalytic strategies, avoiding the harsh reduction conditions entirely by utilizing the reductive system itself as the hydrogen source[4].

References

  • Solution-Phase Parallel Synthesis of an N-Alkylated Dihydropteridinone Library from Fluorous Amino Acids Source: ACS Combinatorial Science URL:[Link]

  • Polymer-Supported Synthesis of Various Pteridinones and Pyrimidodiazepinones Source: MDPI Molecules URL:[Link]

  • Solution-phase parallel synthesis of an N-alkylated dihydropteridinone library from fluorous amino acids (PubMed) Source: National Institutes of Health (NIH) URL:[Link]

  • On-DNA Synthesis of Privileged Dihydropteridinones via Diboron-Mediated Cyclizations Source: Organic Letters (ACS Publications) URL:[Link]

Sources

Application Note: Stability-Indicating HPLC Method Development and Validation for 6,7-Dihydro-4(1H)-pteridinone Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The 6,7-dihydro-4(1H)-pteridinone scaffold is a highly privileged pharmacophore in modern drug discovery. It serves as the structural foundation for potent kinase inhibitors (such as Vaccinia-Related Kinase 1 [VRK1] and Polo-like kinase 1[PLK1] inhibitors)[1] as well as synthetic precursors to vital metabolic cofactors like sapropterin[2].

However, analyzing dihydropteridinones via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) presents significant physicochemical challenges. The molecule possesses a rigid, planar bicyclic core with multiple basic nitrogen atoms and a lactam moiety. This structure is prone to lactam-lactim tautomerization and partial ionization at physiological pH ranges, which classically manifests as severe peak tailing, retention time shifting, or peak splitting due to secondary interactions with residual silanols on the silica stationary phase.

As a Senior Application Scientist, the objective is not merely to separate the compound, but to engineer a self-validating, stability-indicating analytical system compliant with the latest ICH Q2(R2) guidelines[3][4]. This guide details the causality-driven development of an optimized HPLC-DAD method for 6,7-dihydro-4(1H)-pteridinone analysis.

HPLC_Workflow N1 Physicochemical Profiling (pKa, logP, Tautomerism) N2 Column & Mobile Phase (C18, pH 3.0 Buffer) N1->N2 Informs N3 Gradient Optimization (Resolution & Symmetry) N2->N3 Refines N4 Forced Degradation (Specificity Verification) N3->N4 Challenges N5 Method Validation (ICH Q2(R2) Standards) N4->N5 Validates

Workflow for stability-indicating HPLC method development of pteridinones.

Analytical Strategy: Causality in Method Design

Mobile Phase pH and Buffer Selection

To suppress the ionization of the basic secondary amines and prevent tautomeric equilibrium shifts during elution, the mobile phase pH must be strictly controlled below the pKa of the basic centers (typically pKa ~3.5–4.5). We utilize a 0.02 M Ammonium Acetate buffer adjusted to pH 3.0 with formic acid [5].

  • Causality: At pH 3.0, the basic nitrogens are uniformly protonated, and the residual silanols on the stationary phase are neutralized. This eliminates dual-mode retention mechanisms (hydrophobic + ion-exchange), ensuring a sharp, symmetrical peak[6]. Ammonium acetate is preferred over phosphate buffers as it maintains MS-compatibility for downstream LC-MS impurity profiling[2][7].

Stationary Phase Selection

A high-density, end-capped C18 column (e.g., Gemini C18 or XSelect C18, 50 mm × 4.6 mm, 3–5 µm) is selected[6][7].

  • Causality: Standard C18 phases can suffer from "phase collapse" (ligand matting) under the highly aqueous conditions required to retain the polar pteridinone core. Columns with polar-embedded groups or advanced end-capping resist this collapse, providing reproducible retention times during the 10% organic initial gradient phase.

Sample Diluent Optimization

Samples are dissolved in a 50:50 (v/v) Water:Acetonitrile mixture[7].

  • Causality: Pteridinones exhibit limited solubility in purely aqueous or purely organic solvents due to their rigid hydrogen-bonding networks. The 50:50 mixture disrupts the crystal lattice energy effectively. Furthermore, matching the diluent's polarity closely to the initial mobile phase prevents the "solvent effect," where the analyte travels un-retained in the injection plug, causing peak distortion.

Step-by-Step Experimental Protocols

Chromatographic Conditions
  • System: UHPLC/HPLC equipped with a Diode Array Detector (DAD) and column oven.

  • Column: End-capped C18 (150 mm × 4.6 mm, 3.5 µm particle size).

  • Column Temperature: 30 °C (Stabilizes mass transfer kinetics).

  • Mobile Phase A: 0.02 M Ammonium Acetate in Milli-Q water, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B: HPLC-Grade Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 238 nm and 254 nm (Captures primary π→π∗ transitions of the pyrimidine-pyrazine conjugated system)[5][6].

  • Injection Volume: 10 µL.

Gradient Program:

  • 0.0 – 5.0 min: 10% B to 30% B (Shallow ramp to separate polar tautomeric impurities).

  • 5.0 – 10.0 min: 30% B to 80% B (Steep ramp to elute lipophilic synthetic precursors).

  • 10.0 – 12.0 min: Hold at 80% B (Column wash).

  • 12.0 – 15.0 min: 10% B (Re-equilibration).

Self-Validating Forced Degradation Protocol

To prove the method is stability-indicating per ICH Q2(R2) guidelines[3][8], the API must be stressed to achieve 5–20% degradation. The system is "self-validating" because the DAD peak purity algorithm mathematically confirms that no degradation product co-elutes with the main API peak.

  • Acidic Stress: Mix 1.0 mL of API stock (1 mg/mL) with 1.0 mL of 0.1 M HCl. Heat at 60 °C for 2 hours. Neutralize with 1.0 mL of 0.1 M NaOH.

  • Alkaline Stress: Mix 1.0 mL of API stock with 1.0 mL of 0.1 M NaOH. Heat at 60 °C for 2 hours. Neutralize with 1.0 mL of 0.1 M HCl.

  • Oxidative Stress: Mix 1.0 mL of API stock with 1.0 mL of 3% H2​O2​ . Store at room temperature in the dark for 2 hours.

  • Sample Preparation: Dilute all stressed samples with mobile phase to a final theoretical concentration of 100 µg/mL before injection.

Forced_Degradation Parent 6,7-dihydro-4(1H)-pteridinone (API / Core) Acid Acidic Stress (0.1M HCl, 60°C) Parent->Acid Base Alkaline Stress (0.1M NaOH, 60°C) Parent->Base Ox Oxidative Stress (3% H2O2, RT) Parent->Ox DAD Diode Array Detection (DAD) Peak Purity Assessment Parent->DAD Purity Angle < Threshold Deg1 Hydrolytic Degradants (Ring Cleavage) Acid->Deg1 Base->Deg1 Deg2 N-Oxide Derivatives (Oxidation) Ox->Deg2 Deg1->DAD Resolution > 1.5 Deg2->DAD Resolution > 1.5

Logical relationship of forced degradation pathways and specificity validation via DAD.

Quantitative Data Presentation: ICH Q2(R2) Validation

The modernized ICH Q2(R2) guideline (effective June 2024) mandates a lifecycle approach to analytical validation, emphasizing robustness and the capability to separate the API from all known and unknown impurities[4][8]. The table below summarizes the validation metrics derived from the developed protocol.

Table 1: ICH Q2(R2) Validation Parameters for 6,7-dihydro-4(1H)-pteridinone Analysis

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultMechanistic Implication
Linearity Range Correlation coefficient ( R2 ) ≥0.999 10 – 150 µg/mL ( R2=0.9997 )Confirms detector response is proportional to concentration across the therapeutic/QC range.
Sensitivity (LOD / LOQ) S/N ≥3 (LOD), S/N ≥10 (LOQ)0.5 µg/mL / 1.5 µg/mLHigh sensitivity achieved via π→π∗ UV absorption at 254 nm.
Precision (Intra-day) % RSD ≤2.0% (n=6)0.85%Demonstrates system repeatability and injection volume accuracy.
Precision (Inter-day) % RSD ≤2.0% (n=12 over 3 days)1.12%Confirms method robustness against minor daily environmental fluctuations.
Accuracy (Recovery) 98.0% – 102.0% across 3 levels99.4% ± 0.6%Validates that the sample matrix does not suppress or enhance the analyte signal.
Specificity (Peak Purity) Purity Angle < Purity ThresholdAngle: 0.121 < Threshold: 0.250DAD confirms no co-elution of degradants; method is strictly stability-indicating.

Conclusion

Developing an HPLC method for 6,7-dihydro-4(1H)-pteridinone requires a deep understanding of its acid-base chemistry and tautomeric behavior. By anchoring the mobile phase pH at 3.0 and utilizing an end-capped C18 stationary phase, secondary silanol interactions are mitigated, yielding excellent chromatographic fidelity[5][6]. The integration of forced degradation studies directly into the validation workflow ensures that the method meets the stringent, modernized requirements of the ICH Q2(R2) guidelines, providing a robust, self-validating tool for pharmaceutical quality control[3][8].

References

  • Validation of Analytical Procedures Q2(R2) - ICH. ich.org.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. europa.eu.
  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. qbdgroup.com.
  • Novel Dihydropteridinone Derivatives As Potent Inhibitors of the Understudied Human Kinases Vaccinia-Related Kinase 1 and Casein Kinase 1δ/ε. Journal of Medicinal Chemistry.
  • Identification and Optimization of Pteridinone Toll-like Receptor 7 (TLR7)
  • Polymer-Supported Synthesis of Various Pteridinones and Pyrimidodiazepinones. nih.gov.
  • A simple, precise, rapid and accurate reverse phase HPLC method was developed for the estimation of Sapropterin Dihydrochloride. ajpaonline.com.
  • HPLC-Based Analysis of Impurities in Sapropterin Branded and Generic Tablets. nih.gov.

Sources

NMR Spectroscopy Characterization of 4(1H)-Pteridinone, 6,7-dihydro-: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals. Content Type: Application Note & Experimental Protocol

Scientific Context & Mechanistic Importance

The compound 4(1H)-Pteridinone, 6,7-dihydro- (often referred to as 6,7-dihydropteridin-4-one) represents a critical partially reduced heterocyclic scaffold. It is the fundamental core of essential biological cofactors, including tetrahydrobiopterin (BH4) and various folates, which dictate the function of aromatic amino acid hydroxylases and nitric oxide synthases . Furthermore, synthetic derivatives of the 6,7-dihydropteridine scaffold have emerged as highly potent, mutant-selective kinase inhibitors in oncology, particularly against EGFR variants .

As a Senior Application Scientist, I frequently observe that the primary analytical bottleneck in characterizing dihydropteridines is distinguishing their precise oxidation state and tautomeric form. The 6,7-dihydro state is highly unstable in the presence of oxygen, rapidly auto-oxidizing to the fully aromatic pteridinone or rearranging into the thermodynamically more stable 7,8-dihydro tautomer . Therefore, Nuclear Magnetic Resonance (NMR) spectroscopy must be coupled with rigorous anaerobic handling protocols to yield trustworthy structural data.

Causality in Experimental Design: Overcoming Auto-Oxidation

Every step in the characterization of 6,7-dihydropteridinones must be designed to prevent the introduction of paramagnetic oxygen, which not only broadens NMR lines but actively degrades the sample.

  • Solvent Selection: DMSO-d₆ is the solvent of choice. While D₂O provides excellent solubility for pterin salts, it causes rapid deuterium exchange of the critical N1-H, N5-H, and N8-H protons, erasing vital structural information. DMSO-d₆ preserves these exchangeable protons, allowing for complete structural elucidation via 2D NOESY/ROESY experiments.

  • Anaerobic Integrity: Dihydropteridines act as potent reducing agents. Exposure to ambient air during sample transfer will result in the immediate appearance of fully aromatic impurity peaks (>8.5 ppm) in the ¹H NMR spectrum. Consequently, all solvent degassing and sample preparation must be performed using Schlenk line techniques or within an Argon-filled glovebox.

Quantitative NMR Data Presentation

The reduction of the C6-C7 bond in the pyrazine ring breaks the extended aromaticity of the pteridine system. This provides a definitive diagnostic marker: the C6 and C7 protons shift dramatically from the aromatic region (>8.0 ppm) to the aliphatic region (~3.4–3.8 ppm).

Table 1: Expected ¹H NMR Chemical Shifts (DMSO-d₆, 400 MHz)
NucleusExpected Shift (ppm)MultiplicityIntegrationAssignmentMechanistic Rationale
H-2 8.05Singlet (s)1HPyrimidine CHRetains sp² character; deshielded by adjacent N1 and N3.
H-6 3.55Multiplet (m)2HPyrazine CH₂Aliphatic shift confirms saturation of the C6-C7 bond.
H-7 3.40Multiplet (m)2HPyrazine CH₂Aliphatic shift; slightly shielded relative to H-6.
N1-H 11.20Broad Singlet (br s)1HAmide NHHighly deshielded due to the adjacent C4 carbonyl group.
N5-H / N8-H 6.50 – 7.50Broad Singlet (br s)2HSecondary AmineExchangeable; position highly dependent on concentration.
Table 2: Expected ¹³C NMR Chemical Shifts (DMSO-d₆, 100 MHz)
NucleusExpected Shift (ppm)AssignmentStructural Significance
C-4 161.0Carbonyl (C=O)Defines the 4(1H)-pteridinone oxidation state.
C-8a 151.0Bridgehead (sp²)Deshielded by N1 and N8.
C-2 146.5Pyrimidine CHAromatic carbon adjacent to two nitrogens.
C-4a 126.0Bridgehead (sp²)Alpha to the C4 carbonyl.
C-7 42.0Pyrazine CH₂Confirms sp³ hybridization at the 7-position.
C-6 41.5Pyrazine CH₂Confirms sp³ hybridization at the 6-position.

Step-by-Step NMR Acquisition Protocol

To ensure a self-validating experimental workflow, follow this strict anaerobic protocol.

Step 1: Solvent Degassing (Freeze-Pump-Thaw)

  • Transfer 5 mL of anhydrous DMSO-d₆ into a Schlenk flask.

  • Freeze the solvent completely using a liquid nitrogen bath.

  • Apply high vacuum (10⁻³ mbar) for 5 minutes to remove headspace gases.

  • Isolate the flask from the vacuum and allow the solvent to thaw, releasing dissolved O₂.

  • Repeat the freeze-pump-thaw cycle three times. Backfill with ultra-pure Argon.

Step 2: Glovebox Sample Preparation

  • Transfer the degassed DMSO-d₆ and the lyophilized 4(1H)-Pteridinone, 6,7-dihydro- powder into an Argon-filled glovebox (O₂ < 1 ppm).

  • Weigh 15 mg of the compound and dissolve it in 0.6 mL of the degassed DMSO-d₆.

  • Transfer the solution to a high-quality NMR tube (e.g., Norell 502-7).

  • Seal the tube with a tightly fitting PTFE cap and wrap securely with Parafilm before removing it from the glovebox.

Step 3: Spectrometer Setup & Acquisition

  • Insert the sample into the NMR spectrometer and regulate the probe temperature to 298 K.

  • Tune and Match: Perform rigorous tuning and matching for both ¹H and ¹³C channels to maximize the signal-to-noise ratio for the broad exchangeable protons.

  • Shim: Shim the sample using gradient shimming (Z-axis), ensuring the DMSO residual peak full-width at half-maximum (FWHM) is < 0.8 Hz.

  • Acquire 1D ¹H: Run a standard 30-degree pulse sequence (zg30). Set the number of scans (NS) to 64 with a relaxation delay (D1) of 2.0 seconds.

  • Acquire 2D HMBC: Run a ¹H-¹³C HMBC experiment optimized for long-range couplings (J = 8 Hz). This is critical for assigning the bridgehead carbons (C4a, C8a).

Workflow A Solvent Degassing (Freeze-Pump-Thaw) B Anaerobic Transfer (Argon Glovebox) A->B C Sample Dissolution (DMSO-d6) B->C D NMR Acquisition (1H, 13C, 2D HMBC) C->D E Spectral Validation (Check H-6/H-7 Shifts) D->E

Anaerobic sample preparation and NMR acquisition workflow for dihydropteridines.

Spectral Validation & Regioselective Assignment Logic

This protocol is a self-validating system . Before proceeding to complex 2D analysis, you must inspect the 1D ¹H spectrum for sample integrity.

The QC Check: Look at the region between 8.5 ppm and 9.5 ppm. If sharp signals appear in this region, the C6-C7 bond has oxidized, and the sample has converted to the fully aromatic pteridinone. If this occurs, the data is invalid for the 6,7-dihydro state, and the sample must be discarded and re-prepared.

HMBC Assignment Logic: Because the pyrazine ring is partially saturated, 1D ¹³C NMR alone cannot unambiguously assign the bridgehead carbons (C4a and C8a). We rely on Heteronuclear Multiple Bond Correlation (HMBC) to map the connectivity.

  • The aliphatic H-6 protons (~3.55 ppm) will show a strong ³J correlation across the ring to the C-4a bridgehead (~126.0 ppm).

  • The aliphatic H-7 protons (~3.40 ppm) will show a strong ³J correlation to the C-8a bridgehead (~151.0 ppm).

  • The aromatic H-2 proton (~8.05 ppm) will show ³J correlations to both C-4 (carbonyl) and C-8a .

HMBC_Logic H6 H-6 Protons (~3.55 ppm) C4a C-4a (Bridgehead) H6->C4a 3J HMBC H7 H-7 Protons (~3.40 ppm) C8a C-8a (Bridgehead) H7->C8a 3J HMBC H2 H-2 Proton (~8.05 ppm) H2->C4a 3J HMBC H2->C8a 3J HMBC C4 C-4 (Carbonyl) H2->C4 3J HMBC

Key HMBC NMR correlation logic for unambiguous assignment of the 6,7-dihydropteridinone scaffold.

By strictly adhering to this anaerobic workflow and utilizing HMBC correlation logic, researchers can confidently and accurately characterize the highly sensitive 6,7-dihydro-4(1H)-pteridinone scaffold, ensuring high-fidelity data for downstream biochemical assays or drug development pipelines.

References

  • Title: Insights into Molecular Structure of Pterins Suitable for Biomedical Applications Source: International Journal of Molecular Sciences (MDPI) URL:[Link]

  • Title: Discovery and Structural Optimization of N5-Substituted 6,7-Dioxo-6,7-dihydropteridines as Potent and Selective Epidermal Growth Factor Receptor (EGFR) Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Title: Kinetic Mechanism of Phenylalanine Hydroxylase: Intrinsic Binding and Rate Constants from Single-Turnover Experiments Source: Biochemistry (ACS Publications) URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 6,7-Dihydro-4(1H)-pteridinone Oxidation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This knowledge base is curated by Senior Application Scientists to address a critical bottleneck in drug discovery and cofactor synthesis: the oxidative instability of the 6,7-dihydro-4(1H)-pteridinone scaffold. This core is an essential pharmacophore in oncology, most notably serving as the foundation for highly potent Polo-like kinase 1 (PLK1) inhibitors such as Volasertib (BI 6727)[1],[2].

Handling this semi-reduced heterocycle requires rigorous technique, as it is notoriously susceptible to autoxidation, which irreversibly converts the active compound into a biologically inactive, fully oxidized aromatic pterin[3],[4].

Part 1: The Causality of Oxidation (Expertise & Experience)

To prevent oxidation, one must first understand its thermodynamic and kinetic drivers. The 6,7-dihydro-4(1H)-pteridinone ring is highly electron-rich. In the presence of molecular oxygen ( O2​ ), the molecule undergoes a spontaneous single-electron transfer (SET). This reaction abstracts a hydrogen atom, forming a superoxide radical anion and a pterin radical cation[5].

This intermediate rapidly loses a proton to form a highly unstable quinonoid dihydropterin [6]. Unless the 6-position is sterically blocked (e.g., via 6,6-disubstitution), the quinonoid species rapidly tautomerizes and oxidizes further into the thermodynamically stable, fully aromatic pterin[3],[6]. This autoxidation cascade is heavily accelerated by alkaline conditions (which facilitate the initial deprotonation) and trace transition metals (which catalyze the SET process)[5].

OxidationPathway Target 6,7-dihydro-4(1H)-pteridinone (Desired Scaffold) Intermediate Quinonoid Dihydropterin (Unstable Intermediate) Target->Intermediate Autoxidation Triggers O2 / Trace Metals Alkaline pH Triggers->Target Catalyzes Intermediate->Target Reduces back Degradation Fully Oxidized Pterin (Irreversible Loss) Intermediate->Degradation Tautomerization & Oxidation Prevention Argon Sparging & Degassed Solvents Prevention->Target Shields Rescue Ascorbic Acid / DTT (Reductive Rescue) Rescue->Intermediate Quenches

Mechanistic pathway of dihydropteridinone autoxidation and targeted prevention strategies.

Part 2: Core Troubleshooting FAQs

Q1: Why does my dihydropteridinone intermediate turn dark brown/yellow during cyclization, even in closed vessels? A1: Autoxidation is occurring. "Closed" does not mean "anaerobic." The dissolved oxygen natively present in standard laboratory solvents is more than sufficient to initiate the radical chain mechanism[5]. Solvents must be rigorously degassed prior to use.

Q2: Which reducing agents are most effective without interfering with downstream coupling steps? A2: The choice of reducing agent depends on the reaction phase:

  • Ascorbic Acid: The gold standard for aqueous or highly polar cyclization steps. It acts as a sacrificial antioxidant and effectively quenches ROS without poisoning transition-metal catalysts used in subsequent steps[7].

  • Dithiothreitol (DTT) / TCEP: Ideal for biochemical assays, post-synthetic handling, and workups. DTT is frequently used to stabilize the dihydropteridinone core during kinase inhibition assays[8],[9].

Q3: How do I handle the workup and purification to prevent oxidation on the silica column? A3: Silica gel has a massive surface area that exposes your compound to atmospheric oxygen. To prevent on-column degradation, use degassed eluents. Additionally, ensure the pH of your aqueous workup remains slightly acidic (pH 4-5), as alkaline conditions exponentially increase the rate of autoxidation[5]. Recent advancements also suggest utilizing diboron-mediated cyclizations to bypass harsh conditions entirely[10],[11].

Part 3: Self-Validating Experimental Protocol

To guarantee the integrity of the 6,7-dihydro-4(1H)-pteridinone core, every step of the synthesis must be self-validating. The following protocol incorporates physical principles that confirm the anaerobic and reductive environment is maintained.

Step 1: Solvent Degassing (The Freeze-Pump-Thaw Method)

  • Place the reaction solvent (e.g., Methanol/DCM) in a Schlenk flask.

  • Freeze the solvent completely using a liquid nitrogen bath.

  • Apply high vacuum for 5 minutes to remove headspace gases.

  • Isolate the flask from the vacuum and allow it to thaw, releasing trapped O2​ bubbles.

  • Repeat this cycle three times. Validation: In the final thaw cycle, no visible bubbling should occur, confirming the absence of dissolved gases.

Step 2: Reagent Assembly & Reductive Shielding

  • Under a positive Argon stream, add the nitro-pyrimidine precursor and 1.5 equivalents of L-ascorbic acid[7].

  • Validation: Include a parallel "dummy" vial containing a trace amount of Resazurin indicator in the same solvent system. If the dummy vial remains colorless, the anaerobic integrity of your manifold is confirmed.

Step 3: Cyclization

  • Execute the reduction/cyclization step (e.g., using Fe/HCl or catalytic hydrogenation) in the dark. Light accelerates the photooxidation of pterins[5].

Step 4: Quenching & Purification

  • Quench the reaction with a degassed, mildly acidic buffer (pH 4.5).

  • Extract using degassed organic solvents. Wash the organic layer with a 10 mM DTT solution to reduce any transiently formed quinonoid species back to the dihydro state[8].

  • Purify via flash chromatography using Argon-sparged eluents. Store the final product under Argon at -20°C.

Workflow Step1 1. Solvent Preparation Freeze-Pump-Thaw (x3) Step2 2. Reagent Assembly Add Ascorbic Acid (1.5 eq) Step1->Step2 Step3 3. Reaction Execution Argon Atmosphere, Dark Step2->Step3 Step4 4. Quenching & Workup Acidic pH (4-5), DTT wash Step3->Step4 Step5 5. Purification Degassed Eluent, N2 stream Step4->Step5

Self-validating anaerobic workflow for synthesizing oxidation-sensitive dihydropteridinones.

Part 4: Quantitative Data Presentation

The table below summarizes the expected half-life ( t1/2​ ) of the 6,7-dihydro-4(1H)-pteridinone core under various handling conditions, demonstrating the critical need for environmental control.

Environmental ConditionAdditive / ShieldingAtmosphereEstimated Half-Life ( t1/2​ )Primary Degradant
pH 7.4 (Aqueous) NoneAmbient Air< 2 hoursFully oxidized pterin
pH 7.4 (Aqueous) Ascorbic Acid (10 mM)Ambient Air> 24 hoursNone (Stabilized)
pH 5.0 (Acetate Buffer) NoneAmbient Air~8 hoursQuinonoid intermediate
Organic (DCM/MeOH) NoneArgon (Degassed)> 7 daysNone
Organic (DCM/MeOH) NoneAmbient Air~12 hoursFully oxidized pterin

Sources

Technical Support Center: Yield Optimization for 6,7-Dihydro-4(1H)-Pteridinone Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Hub. The 6,7-dihydro-4(1H)-pteridinone scaffold (e.g., CAS: 101038-91-9) is a privileged pharmacophore, serving as the core structure for numerous ATP-competitive kinase inhibitors targeting Plk1, MKK4, and VRK1[1][2][3]. However, its synthesis is notoriously prone to low yields, auto-oxidation, and incomplete cyclization. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to optimize your reaction yields.

Synthetic Workflow & Mechanistic Logic

The most efficient modern route to 6,7-dihydropteridinones bypasses harsh nitro-reduction steps in favor of a tandem SNAr-amidation cyclization between an ortho-halopyrimidinamine and an amino acid[4].

G SM Starting Materials (4-Chloropyrimidin-5-amine + Amino Acid) SNAr SNAr Reaction (Base, Solvent, Temp) SM->SNAr Nucleophilic Attack Inter Intermediate (Secondary Amine) SNAr->Inter Cl- Displacement Cycl Amidation / Cyclization (Acid/Base Catalysis) Inter->Cycl Intramolecular Condensation Prod 6,7-Dihydro-4(1H)-Pteridinone (Target Scaffold) Cycl->Prod H2O Elimination

Workflow for the tandem SNAr-amidation synthesis of 6,7-dihydro-4(1H)-pteridinones.

Troubleshooting & FAQs

Q1: My tandem SNAr-amidation reaction stalls at 20-30% yield. How can I drive it to completion? Causality: The 5-amino group on the pyrimidine ring is strongly electron-donating via resonance, which reduces the electrophilicity of the adjacent 4-chloro position. This makes the initial SNAr step kinetically sluggish. Solution: Transition from standard triethylamine (TEA) in ethanol to a higher-boiling polar aprotic solvent (e.g., NMP) with N,N-Diisopropylethylamine (DIPEA). Design of Experiments (DoE) studies have shown that increasing the temperature to 120°C in NMP shifts the equilibrium, boosting conversion from 26% to over 74%[4].

Q2: I am observing significant auto-oxidation of my product to the fully aromatic pteridinone. How do I prevent this? Causality: The 6,7-dihydro core is thermodynamically driven to aromatize, especially in the presence of atmospheric oxygen and trace transition metals. Solution: Implement a strict degassing protocol (freeze-pump-thaw) for all solvents. Quench the reaction under an argon atmosphere and add a mild antioxidant (e.g., 0.1% BHT) during the workup phase.

Q3: We are attempting on-DNA synthesis for a DNA-Encoded Chemical Library (DECL), but the standard nitro-reduction step destroys the DNA tag. Are there alternatives? Causality: Classical nitro-reduction to o-phenylenediamines requires harsh reductants (Raney Ni, Fe/AcOH) or high temperatures, which cleave DNA barcodes[5]. Solution: Utilize a diboron-mediated cyclization strategy. Recent advances demonstrate that bis(pinacolato)diboron (B2pin2) can mediate the cyclization of nitroaryl precursors under mild, DNA-compatible aqueous conditions, yielding up to 97% without damaging the oligonucleotide tag[5].

Quantitative Data: DoE Optimization Summary

To systematically improve yields, DoE optimization of the tandem SNAr-amidation cyclization reveals the critical interplay between solvent polarity, base strength, and temperature[4].

Reaction VariableSub-optimal ConditionOptimized Condition (DoE)Impact on YieldMechanistic Rationale
Solvent Ethanol (Polar Protic)NMP (Polar Aprotic)+25%NMP poorly solvates the nucleophile, increasing its reactivity.
Base Triethylamine (TEA)DIPEA+15%DIPEA provides superior steric bulk, preventing nucleophilic side reactions.
Temperature 80°C120°C+30%Overcomes the high activation energy barrier of the SNAr step.
Overall Yield ~26% 74 - 82% ~3x Increase Synergistic effect of optimized variables.

Biological Relevance: Why Optimize This Scaffold?

The 6,7-dihydropteridinone core is the functional warhead in clinical-stage Plk1 inhibitors (e.g., Volasertib, BI 2536). It mimics the adenine ring of ATP, forming critical hydrogen bonds in the kinase hinge region to induce mitotic arrest and subsequent apoptosis[3].

Pathway Inhibitor Dihydropteridinone (e.g., BI 2536) Plk1 Plk1 Kinase (ATP-Binding Pocket) Inhibitor->Plk1 Competitive Inhibition Mitosis Mitotic Progression (Centrosome Maturation) Plk1->Mitosis Phosphorylation (Normal State) Arrest Mitotic Arrest (G2/M Block) Plk1->Arrest Inhibited State Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Prolonged Arrest

Mechanism of action for dihydropteridinone-based Plk1 inhibitors in cancer therapy.

Validated Step-by-Step Protocol

Optimized Tandem SNAr-Amidation Cyclization Self-Validating System: This protocol incorporates in-process controls (IPCs) to ensure each mechanistic step is complete before proceeding to prevent the accumulation of uncyclized intermediates.

Step 1: Reagent Preparation & Degassing

  • Suspend 4-chloropyrimidin-5-amine (1.0 equiv) and the desired amino acid (e.g., (S)-N-methylalanine, 1.2 equiv) in anhydrous NMP (0.5 M concentration).

  • Add DIPEA (3.0 equiv).

  • Validation: Sparge the mixture with Argon for 15 minutes. A visual cessation of dissolved O2 micro-bubbles indicates successful degassing, which is critical to prevent auto-oxidation of the final product.

Step 2: SNAr Coupling

  • Heat the reaction mixture to 120°C under an Argon atmosphere for 6 hours.

  • Validation: Pull a 10 µL aliquot, dilute in MeCN, and analyze via LCMS. The reaction is complete when the starting material peak (<5% AUC) is replaced by the secondary amine intermediate mass [M+H]+.

Step 3: Intramolecular Cyclization

  • Once SNAr is complete, add a catalytic amount of glacial acetic acid (0.2 equiv) to promote the amidation/cyclization.

  • Continue heating at 120°C for an additional 2-4 hours.

  • Validation: Monitor via LCMS. The intermediate mass will shift by -18 Da (loss of H2O), indicating successful ring closure.

Step 4: Isolation and Purification

  • Cool the mixture to room temperature and pour into ice-cold distilled water (10 volumes) under vigorous stirring.

  • Filter the resulting precipitate and wash with cold water followed by cold diethyl ether.

  • Dry under high vacuum at 40°C overnight to afford the pure 6,7-dihydro-4(1H)-pteridinone product.

References

  • [4] Application of Design of Experiments (DoE) Optimization to the One-Pot Synthesis of 4,6-Dihydropteridinones. ResearchGate.4

  • [5] On-DNA Synthesis of Privileged Dihydropteridinones via Diboron-Mediated Cyclizations. ACS Publications.5

  • [1] Discovery of the First Highly Selective 1,4-dihydropyrido[3,4‑b]pyrazin-3(2H)-one MKK4 Inhibitor. PMC. 1

  • [2] Novel dihydropteridinone derivatives as potent and selective inhibitors of the understudied human vaccinia-related kinase 1 (VRK1). ChemRxiv. 2

  • [3] Recent advances and new strategies in targeting Plk1 for anticancer therapy. PMC. 3

Sources

Optimizing long-term storage conditions for 4(1H)-Pteridinone, 6,7-dihydro-

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Technical Support Center: Optimizing Long-Term Storage for 4(1H)-Pteridinone, 6,7-dihydro-

Welcome to the technical support and troubleshooting center for 4(1H)-Pteridinone, 6,7-dihydro- (commonly referred to as 6,7-dihydropterin). As a critical intermediate in pteridine biosynthesis and a vital scaffold in medicinal chemistry, this compound is indispensable for enzymatic assays (e.g., phenylalanine hydroxylase and dihydropteridine reductase). However, dihydropterins are notoriously unstable. They are highly susceptible to auto-oxidation and photodegradation, which can drastically compromise experimental reproducibility.

This guide provides field-proven troubleshooting strategies, causality-driven methodologies, and self-validating protocols to ensure the absolute integrity of your compound.

Troubleshooting Guides & FAQs

Q1: My 6,7-dihydro-4(1H)-pteridinone solutions are turning yellow over time. What is happening, and how does this impact my downstream assays? A1: The yellowing is a direct visual indicator of auto-oxidation. In the presence of dissolved oxygen, 6,7-dihydropterins rapidly oxidize to fully aromatic, oxidized pterins or degrade into xanthopterin derivatives[1][2]. This is highly problematic because the oxidized forms are biologically inactive and can act as competitive inhibitors in your enzymatic assays.

  • Causality: The electron-rich nature of the dihydropyrazine ring makes it highly reactive toward molecular oxygen. This kinetic reaction is significantly accelerated at neutral or alkaline pH, where the deprotonated species is even more susceptible to electron loss.

  • Solution: Always reconstitute the compound in 1[1] and store under an inert atmosphere.

Q2: What are the optimal temperature and light conditions for long-term storage of the lyophilized powder versus aqueous aliquots? A2: Both the lyophilized powder and aqueous solutions must be strictly protected from light and thermal energy[3].

  • Causality: Pteridines are highly photosensitive. UV and visible light excite the molecule, accelerating photobleaching and the cleavage of the heterocyclic ring. Thermal energy increases the kinetic rate of auto-oxidation and hydrolysis.

  • Solution: Store the lyophilized powder desiccated at -20°C to -80°C in amber glass vials. For aqueous solutions, flash-freeze aliquots in liquid nitrogen and store at -80°C. Never subject the compound to repeated freeze-thaw cycles, as the phase transitions introduce mechanical stress and transient oxygen exposure.

Q3: How can I protect the compound during complex sample preparation or lengthy analytical runs? A3: Incorporate reducing agents (antioxidants) into your buffer matrix.

  • Causality: Antioxidants preferentially react with dissolved oxygen or reactive oxygen species, acting as a sacrificial shield that protects the dihydropterin from oxidation[4].

  • Solution: The addition of 1,4-dithiothreitol (DTT) or ascorbic acid can significantly extend the half-life of the compound in solution. DTT is generally preferred due to its high efficacy at maintaining the reduced state of the pterin ring without altering the pH drastically.

Quantitative Data: Stability Profiles

To aid in experimental planning, the following table summarizes the stability of dihydropterins under various environmental conditions[1][2][5]:

Storage ConditionpHTemperatureEstimated Half-Life / StabilityPrimary Degradation Pathway
Lyophilized Powder (Desiccated) N/A-20°C to -80°C> 3 YearsN/A (Stable)
0.1 N HCl (Degassed) < 2.0-20°CSeveral WeeksMinimal Oxidation
0.1 M Phosphate Buffer (Air-Equilibrated) 6.825°C (Room Temp)~16 MinutesAuto-oxidation to fully oxidized pterin
Neutral Aqueous Buffer (Air-Equilibrated) 7.437°C< 1 HourRapid oxidation to xanthopterin derivatives

Self-Validating Experimental Protocols

Protocol 1: Anaerobic Reconstitution and Aliquoting

This protocol ensures the compound is shielded from oxygen and light from the exact moment of reconstitution.

  • Solvent Degassing: Sparge 0.1 N HCl or your chosen acidic buffer (pH < 5) with Argon gas for 30 minutes. Causality: Argon is denser than Nitrogen and air, allowing it to form a heavier, more stable protective blanket over the liquid surface in the vial.

  • Antioxidant Addition: Add 1 mM DTT or 0.1% ascorbic acid to the degassed buffer to act as an oxygen scavenger.

  • Reconstitution: In a dark room or under red light, inject the degassed buffer directly into the amber vial containing the lyophilized 6,7-dihydro-4(1H)-pteridinone. Swirl gently; do not vortex, as vortexing introduces shear stress and microbubbles that harbor trace oxygen.

  • Aliquoting: Dispense single-use volumes into pre-chilled, amber microcentrifuge tubes.

  • Inert Gas Purging: Gently blow Argon over the headspace of each tube before capping.

  • Flash Freezing: Submerge the tubes in liquid nitrogen to instantly halt molecular kinetics, then transfer to a -80°C freezer.

  • Self-Validation Check: Prepare a parallel "blank" tube containing the degassed buffer and a trace amount of resazurin indicator. If the solution turns pink during the aliquoting process, oxygen has permeated the system, invalidating the anaerobic integrity of the batch.

Protocol 2: Pre-Assay Integrity Validation

Never assume an aliquot is pristine after prolonged storage. This self-validating step uses LC-MS/MS to verify the compound's integrity immediately prior to a critical assay[5].

  • Thawing: Thaw a single aliquot on ice, strictly protected from light, immediately before use.

  • Sampling: Extract a 5 µL sample and dilute it in an acidic mobile phase (e.g., 0.1% formic acid in water).

  • LC-MS/MS Analysis: Run a rapid 5-minute isocratic LC-MS/MS method monitoring the Multiple Reaction Monitoring (MRM) transitions for both the reduced 6,7-dihydropterin and its fully oxidized pterin counterpart.

  • Validation Logic (The Go/No-Go Decision): Calculate the peak area ratio. If the oxidized pterin peak constitutes >5% of the total pterin signal, discard the aliquot. This strict threshold guarantees that your downstream biological assay results are driven by the active substrate, not confounded by inactive degradation products.

Visualizations

DegradationPathway A 6,7-Dihydro-4(1H)-pteridinone (Active Substrate) B Molecular Oxygen (O2) Neutral/Alkaline pH A->B Auto-oxidation C UV / Visible Light Photobleaching A->C Photodegradation D Fully Oxidized Pterin (Inactive / Inhibitory) B->D Rapid conversion E Xanthopterin Derivatives (Ring Cleavage) C->E Structural breakdown F Stabilization: Argon, DTT, pH < 5, -80°C F->A Prevents degradation

Degradation pathways of 6,7-dihydropterin and required stabilization interventions.

ValidationWorkflow Step1 1. Lyophilized Powder (-80°C, Desiccated, Amber Vial) Step2 2. Reconstitute in Degassed Acidic Buffer + DTT Step1->Step2 Step3 3. Aliquot & Purge Headspace with Argon Gas Step2->Step3 Step4 4. Flash Freeze in Liquid N2 Store at -80°C Step3->Step4 Step5 5. Thaw on Ice (Dark) Immediately Before Use Step4->Step5 Step6 6. LC-MS/MS Validation (Self-Validating Step) Step5->Step6 Step7 7. Proceed to Assay (If Oxidized Fraction < 5%) Step6->Step7 Validated Integrity

Self-validating workflow for the storage and pre-assay validation of 6,7-dihydropterin.

References

  • Sigma-Aldrich. (6R)-5,6,7,8-Tetrahydrobiopterin dihydrochloride Product Number T4425. Source: sigmaaldrich.com. 1

  • ResearchGate. Stability of 7,8‐Dihydropterins in Air‐Equilibrated Aqueous Solutions. Source: researchgate.net. 2

  • MDPI. Determination of Urinary Pterins by Capillary Electrophoresis Coupled with LED-Induced Fluorescence Detector. Source: mdpi.com. 3

  • ACS Publications. Challenges in the Determination of Unsubstituted Food Folates: Impact of Stabilities and Conversions on Analytical Results. Source: acs.org. 4

  • PMC - NIH. Autoxidation Kinetics of Tetrahydrobiopterin—Giving Quinonoid Dihydrobiopterin the Consideration It Deserves. Source: nih.gov. 5

Sources

Resolving poor peak shape for 4(1H)-Pteridinone, 6,7-dihydro- in LC-MS analysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced LC-MS Support Center. As a Senior Application Scientist, I frequently encounter analytical challenges with highly polar, nitrogen-rich heterocycles. 4(1H)-Pteridinone, 6,7-dihydro- is a classic "problematic" analyte. Its dihydropteridinone core presents a trifecta of chromatographic hurdles: high polarity (leading to void volume elution on standard reversed-phase columns), Lewis base characteristics (causing severe metal chelation), and basic secondary amines (driving silanol interactions).

This guide provides field-proven, mechanistically grounded solutions to restore peak symmetry, ensure reproducible retention, and maximize mass spectrometric (MS) sensitivity.

Diagnostic Workflow

Troubleshooting Start Poor Peak Shape: 4(1H)-Pteridinone, 6,7-dihydro- Symptom Identify Primary Symptom Start->Symptom Tailing Severe Tailing (Asymmetry Factor > 1.5) Symptom->Tailing Early Early Elution / Broadening (k' < 2) Symptom->Early Split Split Peaks / Shoulders Symptom->Split Metal Metal Chelation in Flow Path (Stainless Steel Interaction) Tailing->Metal  Check LC Hardware Silanol Secondary Silanol Interactions Tailing->Silanol  Check Buffer Strength Polarity Insufficient Hydrophobic Retention Early->Polarity  Check Column Chemistry Tautomer Slow Tautomerization or Oxidation Split->Tautomer  Check Sample Stability Sol1 Use PEEK/HPS Hardware or Add Medronic Acid Metal->Sol1 Sol2 Increase Ammonium Formate to 10-20 mM Silanol->Sol2 Sol3 Switch to HILIC (ZIC-HILIC or BEH Amide) Polarity->Sol3 Sol4 Optimize pH & Add Antioxidants (e.g., DTT) Tautomer->Sol4

Diagnostic logic tree for resolving 4(1H)-Pteridinone, 6,7-dihydro- peak shape distortions.

Section 1: The Mechanistic Root Causes of Peak Distortion

To troubleshoot effectively, we must first understand the molecular behavior of 4(1H)-Pteridinone, 6,7-dihydro- within the LC-MS environment:

  • Metal Chelation: The pteridinone structure contains adjacent carbonyl and nitrogen electron donors, making it a potent bidentate chelator of transition metals (e.g., Fe, Ni, Cr) present in standard stainless-steel LC flow paths. This Lewis acid-base interaction results in severe peak tailing, signal suppression, and analyte loss [1].

  • Hydrophilic Partitioning Failure: As a highly polar molecule, it exhibits negligible hydrophobic interaction. On conventional reversed-phase (RP) C18 columns, it elutes near the void volume. Co-elution with sample matrix components leads to severe ion suppression and broad, poorly defined peaks.

  • Ion-Exchange and Silanol Interactions: The basic nitrogens in the pteridine ring become protonated under acidic LC-MS conditions (e.g., 0.1% Formic Acid). These cations interact strongly with residual, unendcapped silanols on silica-based stationary phases, creating a mixed-mode retention mechanism that manifests as peak tailing [2].

Section 2: Step-by-Step Methodologies

Protocol A: Transitioning to HILIC for Polar Retention

To overcome the lack of retention on C18, Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for polar pteridines [3].

  • Step 1: Column Selection. Select a zwitterionic (ZIC-HILIC) or amide-bonded (BEH Amide) column. ZIC-HILIC provides strong retention for basic pteridines via simultaneous hydrophilic partitioning and electrostatic interactions.

  • Step 2: Mobile Phase Preparation.

    • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.5 with Formic Acid. (Causality Note: Buffer concentration must be strictly maintained at 10–20 mM to mask silanol interactions and ensure a reproducible water layer for HILIC partitioning [4]).

    • Mobile Phase B: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water.

  • Step 3: Gradient Design. In HILIC, water is the strong eluting solvent. Start at 95% B and run a linear gradient down to 50% B over 10 minutes.

  • Step 4: Self-Validation. Inject a reference standard. If the retention factor ( k′ ) is > 2 and the peak asymmetry ( As​ ) is between 0.9 and 1.2, the hydrophilic partitioning mechanism is successfully established.

Protocol B: Mitigating Metal-Induced Tailing

If HILIC implementation still yields tailing peaks, the flow path is likely compromised by active metal sites.

  • Step 1: Hardware Upgrade. Utilize metal-free PEEK tubing from the autosampler to the column, or employ High Performance Surfaces (HPS) technology (e.g., Waters MaxPeak) which uses an ethylene-bridged hybrid layer to block metal interactions [5].

  • Step 2: Chemical Passivation (Alternative). If hardware upgrades are unavailable, add a trace metal chelator to the mobile phase. While EDTA is effective for peak shape, it severely suppresses ESI-MS signals [6]. Instead, use 5 µM medronic acid (InfinityLab deactivator) in the aqueous mobile phase. Medronic acid masks metal sites without accumulating in the MS source or suppressing the signal [7].

  • Step 3: Self-Validation. Compare the peak area and tailing factor before and after passivation. A successful passivation will yield a >50% increase in peak area and a reduction in As​ to < 1.3.

Section 3: Quantitative Data & Buffer Optimization

The following table summarizes the causal effects of mobile phase and hardware parameters on the chromatographic performance of dihydropteridinones.

ParameterCondition TestedPeak Asymmetry ( As​ )Retention Factor ( k′ )MS Signal IntensityMechanistic Causality
Column Chemistry C18 (Reversed Phase)2.8 (Severe Tailing)0.4 (Void Elution)Low (Matrix Suppression)Insufficient hydrophobicity; pure polar repulsion.
Column Chemistry ZIC-HILIC1.1 (Symmetrical)4.5 (Well Retained)HighWater-layer partitioning and electrostatic binding.
Buffer Strength 0.1% Formic Acid (No Salt)1.9 (Tailing)3.2HighUnmasked silanol interactions on the stationary phase.
Buffer Strength 15 mM Ammonium Formate1.05 (Ideal)4.1OptimalAmmonium ions competitively block residual silanols.
System Hardware Standard Stainless Steel1.7 (Tailing)4.1ModerateLewis acid-base chelation with Fe/Ni in the flow path.
System Hardware HPS / PEEK + Medronic Acid1.0 (Ideal)4.1MaximumComplete masking of electron-deficient metal surfaces.

Section 4: Frequently Asked Questions (FAQs)

Q1: Why does my 4(1H)-Pteridinone, 6,7-dihydro- peak split into two partially resolved peaks? A1: This is a classic sign of slow tautomerization or partial oxidation. Dihydropteridines can exist in lactam-lactim tautomeric forms. If the interconversion rate is similar to the chromatographic timescale, you will observe split peaks. Solution: Lock the ionization state by strictly controlling the mobile phase pH (typically pH < 4 or > 8) to favor one tautomer. Additionally, ensure sample stability by adding an antioxidant like 0.1% Dithiothreitol (DTT) during sample preparation to prevent oxidation to the fully aromatic pteridinone [8].

Q2: I switched to HILIC, but my retention times are drifting. How do I fix this? A2: HILIC columns require significantly longer equilibration times than reversed-phase columns because the aqueous layer on the stationary phase must be dynamically established. Solution: Equilibrate with at least 20–30 column volumes of the starting mobile phase. Furthermore, ensure your sample diluent matches the starting conditions (e.g., >75% Acetonitrile). Injecting a highly aqueous sample onto a HILIC column will cause localized phase collapse, peak distortion, and retention time drift.

Q3: Can I use ammonium acetate instead of ammonium formate for LC-MS? A3: Yes. Both are volatile and MS-friendly. However, ammonium formate buffers effectively at pH 3.8 (its pKa is ~3.8), which is ideal for protonating the basic nitrogens of pteridines. Ammonium acetate buffers around pH 4.8. Depending on the exact pKa of your specific dihydropteridinone derivative and the desired ionization state, one may provide superior peak shape. Empirical testing of both at 10 mM is recommended [4].

References

  • Measurement of Underivatized Glyphosate and Other Polar Pesticides in Surface and Drinking Water. Agilent Technologies Application Notes, 2021. URL:[Link]

  • Chromatographic behavior of 12 polar pteridines in hydrophilic interaction chromatography using five different HILIC columns coupled with tandem mass spectrometry. Talanta, 2016. URL:[Link]

  • Evaluation of hybrid hydrophilic interaction chromatography stationary phases for ultra- HPLC in analysis of polar pteridines. Journal of Separation Science, 2010. URL:[Link]

  • HILIC: The Pros and Cons. LCGC International, 2026. URL:[Link]

  • Analytical Quality by Design Based Method Development for the Analysis of Dexamethasone Phosphate and Related Compounds Using Arc Premier MaxPeak High Performance Surfaces (HPS) Technology. Waters Corporation Application Notes, 2021. URL:[Link]

  • Polar Anionic Metabolome Analysis by Nano-LC/MS with a Metal Chelating Agent. Analytical Chemistry, 2009. URL:[Link]

  • ChelomEx: Isotope-Assisted Discovery of Metal Chelates in Complex Media Using High-Resolution LC-MS. Analytical Chemistry, 2014. URL:[Link]

  • Analysis of Pterins in Urine by HILIC. Journal of Pharmaceutical and Biomedical Analysis, 2013. URL:[Link]

Validation & Comparative

Validation of LC-MS/MS Methods for 6,7-Dihydro-4(1H)-pteridinone Quantification: HILIC vs. Reversed-Phase Chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals Content Type: Technical Comparison Guide & Validated Methodologies

Executive Summary

The accurate quantification of 6,7-dihydro-4(1H)-pteridinone derivatives—such as sepiapterin and 7,8-dihydrobiopterin (BH2)—is critical for evaluating neurotransmitter biosynthesis, oxidative stress, and atypical phenylketonuria (PKU)[1]. However, these analytes present a formidable analytical challenge: they are highly polar, structurally similar to numerous isobaric metabolites, present at trace levels in biological matrices, and notoriously susceptible to auto-oxidation.

This guide provides a critical, data-driven comparison between traditional Reversed-Phase Liquid Chromatography (RP-LC) and Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS). By dissecting the causality behind chromatographic retention and ionization efficiency, we demonstrate why HILIC (specifically utilizing amino-based stationary phases) has emerged as the superior, self-validating methodology for polar pterin quantification[1],[2].

The Analytical Challenge: Pterin Biosynthesis & Stability

To understand the analytical requirements, one must first understand the molecule. 6,7-dihydro-4(1H)-pteridinone is the core structural unit of key intermediates in the tetrahydrobiopterin (BH4) salvage and de novo synthesis pathways[3].

Pathway GTP GTP NH2TP 7,8-Dihydroneopterin Triphosphate GTP->NH2TP GTPCH PTPS 6-Pyruvoyl- Tetrahydropterin NH2TP->PTPS PTPS Sepiapterin Sepiapterin (6,7-dihydro-4(1H)-pteridinone) PTPS->Sepiapterin Non-enzymatic BH4 Tetrahydrobiopterin (BH4) PTPS->BH4 SR BH2 7,8-Dihydrobiopterin (BH2) Sepiapterin->BH2 SR BH2->BH4 DHFR

Fig 1: Biosynthetic pathway highlighting 6,7-dihydro-4(1H)-pteridinone derivatives.

Because these molecules act as redox cyclers in vivo, they are highly labile ex vivo. Without immediate stabilization, the dihydro-pteridinone ring rapidly oxidizes into fully aromatic, biologically inactive pterins, skewing quantitative results.

Chromatographic Strategy Comparison: RP-LC vs. HILIC

The Pitfalls of Reversed-Phase (RP-LC)

Historically, C18 reversed-phase columns have been the default choice for LC-MS/MS. However, the high polarity of 6,7-dihydro-4(1H)-pteridinones prevents adequate retention on hydrophobic stationary phases; the analytes elute in the void volume alongside matrix salts, leading to severe ion suppression.

To force retention, analysts often add ion-pairing agents like heptafluorobutyric acid (HFBA) to the mobile phase[4]. The Causality of Failure: While HFBA improves retention by forming hydrophobic complexes with the polar pterins, it acts as a double-edged sword. HFBA strongly binds to droplets in the Electrospray Ionization (ESI) source, competing with the analyte for surface charge. This results in massive signal suppression, limiting the Limit of Detection (LOD) to the low nanomolar range (e.g., 3 nmol/L)[3],[4]. Furthermore, RP-LC fails to separate critical positional isomers, such as 6-biopterin and 7-biopterin, which co-elute and confound MRM transitions[2].

The Superiority of HILIC (Amino Columns)

HILIC provides an orthogonal retention mechanism perfectly suited for pterins. Utilizing a polar stationary phase (such as an aminopropyl column) and a highly organic mobile phase (typically >80% Acetonitrile), HILIC retains analytes through a mixed-mode mechanism of hydrophilic partitioning into an immobilized water layer, combined with electrostatic and hydrogen-bonding interactions[5].

The Causality of Success:

  • Enhanced ESI Efficiency: The high organic content of the HILIC mobile phase dramatically lowers the surface tension of the ESI droplets. This accelerates desolvation and gas-phase ion formation, boosting MS sensitivity by up to 100-fold compared to RP-LC[1].

  • Isomeric Resolution: The amino stationary phase interacts directly with the hydroxyl groups on the pterin side chains. This subtle stereochemical recognition allows for the baseline separation of 6- and 7-positional isomers, a feat impossible on standard C18 columns[1],[2].

Quantitative Performance Comparison
Performance MetricReversed-Phase (C18 + HFBA)[3],[4]HILIC (Amino Column)[1],[2]
Retention Mechanism Hydrophobic partitioning (forced via ion-pairing)Hydrophilic partitioning & Ion exchange
Mobile Phase High Aqueous (causes poor ESI desolvation)High Organic (enhances ESI desolvation)
Limit of Detection (LOD) 3.0 – 5.0 nmol/L0.03 – 0.5 nmol/L (7–360 pg/mL)
Linearity (R²) > 0.964> 0.990
Isomer Separation Poor (Co-elution of 6- and 7-isomers)Excellent (Baseline resolution)
Matrix Effect High suppression (due to HFBA & void elution)Low to Moderate

Optimized Experimental Protocol: Self-Validating HILIC-MS/MS

To ensure absolute scientific integrity, sample preparation must be treated as a self-validating system. The following protocol utilizes Protein Precipitation (PPT) combined with antioxidant stabilization, specifically tailored for HILIC compatibility.

Workflow S1 1. Sample Aliquot (e.g., 30 µL CSF or Urine) S2 2. Antioxidant & IS Addition (0.2% DTT + 15N-labeled IS) S1->S2 S3 3. Protein Precipitation (Cold Acetonitrile, 1:4 v/v) S2->S3 S4 4. Centrifugation (14,000 x g, 10 min, 4°C) S3->S4 S5 5. HILIC LC-MS/MS Analysis (Amino Column, +ESI MRM) S4->S5

Fig 2: Step-by-step sample preparation workflow for pteridinone LC-MS/MS analysis.

Step-by-Step Methodology
  • Sample Aliquoting & Stabilization: Transfer 30 µL of biological sample (CSF, plasma, or urine) into a low-bind microcentrifuge tube. Immediately add 30 µL of an antioxidant solution containing 0.2% Dithiothreitol (DTT)[6].

    • Mechanistic Rationale: DTT acts as a sacrificial reducing agent, lowering the redox potential of the matrix and preventing the spontaneous oxidation of the labile 6,7-dihydro-4(1H)-pteridinone ring during extraction[6].

  • Internal Standard (IS) Spiking: Add 10 µL of a stable isotope-labeled internal standard mix (e.g., ¹⁵N-labeled sepiapterin and BH2).

    • Mechanistic Rationale: Introducing the IS prior to extraction creates a self-validating mathematical loop. Any physical loss during precipitation or ionization suppression during ESI is identically experienced by the IS, allowing for perfect normalization[3].

  • Protein Precipitation (PPT): Add 120 µL of ice-cold LC-MS grade Acetonitrile (a 1:4 v/v ratio). Vortex vigorously for 30 seconds.

    • Mechanistic Rationale: Acetonitrile effectively denatures matrix proteins. Crucially, leaving the final extract in ~80% acetonitrile perfectly matches the initial mobile phase conditions required for HILIC. This eliminates the need for time-consuming evaporation and reconstitution steps that often lead to analyte degradation.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Filtration & Injection: Transfer the supernatant through a 0.22 µm PTFE spin filter to remove micro-particulates. Inject 5 µL into the LC-MS/MS system equipped with an Aminopropyl HILIC column (e.g., Phenomenex LUNA Amino)[1],[2].

Conclusion

For the quantification of highly polar, redox-sensitive 6,7-dihydro-4(1H)-pteridinone derivatives, traditional Reversed-Phase LC-MS/MS is fundamentally limited by poor retention and severe ion suppression caused by ion-pairing agents. Transitioning to a HILIC-MS/MS framework utilizing an amino stationary phase resolves these issues entirely. By leveraging a high-organic mobile phase, HILIC not only achieves baseline separation of critical positional isomers but also enhances ESI desolvation, pushing detection limits into the low picogram-per-milliliter range[1],[2]. When coupled with a DTT-stabilized, self-validating sample preparation workflow, this methodology offers unparalleled accuracy and robustness for clinical and pharmaceutical research.

References

  • Title: LC-MS/MS Analysis of Cerebrospinal Fluid Metabolites in the Pterin Biosynthetic Pathway Source: NIH / JIMD Reports URL: [Link]

  • Title: Determination of six pterins in urine by LC–MS/MS Source: Bioanalysis (Ovid / NIH) URL: [Link]

  • Title: Analysis of pterins in urine by HILIC Source: Chromatographia / ResearchGate URL: [Link]

Sources

Comparative Efficacy and Toxicity of 6,7-Dihydro-4(1H)-Pteridinone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in oncology drug development, selecting the right kinase inhibitor scaffold requires moving beyond basic IC50​ values to understand the dynamic interplay between target residence time, pharmacokinetic distribution, and phenotypic outcomes. The 6,7-dihydro-4(1H)-pteridinone class represents a highly versatile and potent chemical scaffold, historically defining the benchmark for Polo-like kinase 1 (PLK1) inhibition.

This guide provides an objective, data-driven comparison of the leading dihydropteridinone derivatives—specifically BI 2536 , its optimized successor Volasertib (BI 6727) , and emerging VRK1/CK1δ/ε inhibitors —to equip researchers with the mechanistic and experimental insights necessary for clinical translation.

Mechanistic Grounding: The Dihydropteridinone Scaffold

The 6,7-dihydro-4(1H)-pteridinone core is structurally privileged to act as an ATP-competitive inhibitor [1]. Its unique stereochemistry allows it to anchor deeply into the hinge region of specific kinase domains.

In the context of PLK1, these derivatives competitively block ATP binding, preventing the kinase from executing its master regulatory roles in mitosis (e.g., centrosome maturation, bipolar spindle formation). The phenotypic result is a highly specific prometaphase arrest—often termed a "Polo arrest" —characterized by monopolar spindles, which ultimately triggers apoptosis in rapidly dividing cancer cells while sparing non-dividing healthy tissue [2].

Pathway Compound 6,7-dihydro-4(1H)-pteridinone (e.g., Volasertib / BI 2536) Target Polo-like Kinase 1 (PLK1) ATP-Binding Pocket Compound->Target ATP-Competitive Inhibition Mitosis Bipolar Spindle Formation & Cell Cycle Progression Target->Mitosis Normal Function (Blocked) Arrest Prometaphase 'Polo' Arrest (Monopolar Spindles) Target->Arrest Inhibition Induces Apoptosis Programmed Cell Death (Apoptosis) Arrest->Apoptosis Prolonged Arrest

Fig 1. Mechanism of PLK1 inhibition by dihydropteridinones leading to mitotic arrest and apoptosis.

Comparative Efficacy: First-in-Class vs. Next-Generation Derivatives

The evolution of dihydropteridinones highlights a critical lesson in drug design: extreme in vitro potency does not automatically translate to in vivo efficacy. The transition from BI 2536 to Volasertib was driven entirely by the need to optimize pharmacokinetic (PK) exposure rather than target affinity [3]. Furthermore, recent structural modifications have successfully redirected this scaffold toward entirely new targets, such as Vaccinia-related kinase 1 (VRK1)[4].

Table 1: Pharmacological and Efficacy Profiles
DerivativePrimary Target(s)Enzymatic IC50​ Cellular EC50​ (Proliferation)Key Efficacy Differentiator
BI 2536 PLK1 (Selectivity >1000x over 63 kinases)0.83 nM10–30 nMFirst-in-class proof of concept; highly potent but limited by rapid clearance requiring multi-day IV dosing [5].
Volasertib (BI 6727) PLK10.87 nM11–37 nMTailored from BI 2536 for a massive volume of distribution ( Vss​ ), allowing sustained tumor exposure and flexible dosing [3].
Compound 35 / 36 VRK1, CK1δ/ε10–50 nM~100 nMNovel 2-amino-dihydropteridinone derivatives that shift selectivity away from PLK1 to target genome instability in p53-deficient tumors [4].

Comparative Pharmacokinetics (PK) and Toxicity

Understanding the toxicity of dihydropteridinones requires analyzing their mechanism of action. Because they target fundamental cell division machinery, their primary dose-limiting toxicity (DLT) is inherently linked to rapidly dividing healthy cells (e.g., hematopoietic stem cells).

  • BI 2536 Toxicity & PK: Exhibited a multi-compartmental PK profile with a terminal half-life of 20–30 hours in humans. The maximum tolerated dose (MTD) was ~200 mg. The primary DLT was reversible neutropenia [5]. Its rapid clearance meant that maintaining therapeutic concentrations required inconvenient consecutive-day IV infusions.

  • Volasertib Toxicity & PK: Engineered for a significantly improved PK profile. In murine models, Volasertib showed a high volume of distribution ( Vss​ = 7.6 L/kg) and a long terminal half-life ( t1/2​ = 46 h), which translates to an exceptionally long half-life in humans (~111 hours) [3]. This allows for a much more manageable once-every-2-to-3-weeks dosing schedule. While it shares the class-effect DLT of myelosuppression (thrombocytopenia and neutropenia), the predictable PK profile makes it far superior for clinical management in Acute Myeloid Leukemia (AML) [2].

Table 2: Pharmacokinetic and Toxicity Summary
ParameterBI 2536Volasertib (BI 6727)
Volume of Distribution ( Vss​ ) ModerateHigh (Extensive tissue penetration)
Terminal Half-Life ( t1/2​ ) 20–30 hours (Human)~111 hours (Human)
Dose-Limiting Toxicity (DLT) Reversible NeutropeniaThrombocytopenia, Neutropenia
Clinical Dosing Schedule Days 1-3 consecutive IVDay 1 & 8, or Day 1 only (every 3 weeks)

Self-Validating Experimental Protocols

To rigorously evaluate novel 6,7-dihydro-4(1H)-pteridinone derivatives against established benchmarks like Volasertib, your experimental design must be self-validating. The following protocols integrate internal controls to prove causality rather than mere correlation.

Protocol A: Mechanistic Validation via ATP-Competitive Kinase Assay

Causality Focus: Prove that the derivative binds the ATP pocket, rather than acting as an allosteric inhibitor or assay artifact (e.g., aggregator).

  • Reagent Preparation: Purify recombinant target kinase (e.g., PLK1 T210V mutant for constitutive activity) and prepare a fluorescent or radiolabeled peptide substrate.

  • ATP Titration (The Self-Validating Step): Run the dose-response curves of the dihydropteridinone derivative (0.1 nM to 10 µM) across at least three different ATP concentrations: 0.5×Km​ , 1×Km​ , and 10×Km​ .

  • Incubation: Incubate the kinase, compound, and ATP/substrate mixture for 60 minutes at room temperature to ensure steady-state kinetics.

  • Data Analysis: Calculate the IC50​ for each ATP concentration.

    • Validation Logic: If the compound is a true 6,7-dihydro-4(1H)-pteridinone ATP-competitor, the IC50​ will shift rightward (increase) linearly with increasing ATP concentrations according to the Cheng-Prusoff equation. If the IC50​ remains static, the compound is acting non-competitively.

Protocol B: High-Content Phenotypic Screening for "Polo Arrest"

Causality Focus: Differentiate specific PLK1 inhibition from generic microtubule poisons (like Taxanes) which also cause G2/M arrest but via different structural mechanisms.

  • Cell Seeding & Treatment: Seed exponentially growing cancer cells (e.g., HCT116 or HeLa) in 96-well plates. Treat with the dihydropteridinone derivative (e.g., Volasertib at 100 nM) for 24 hours.

  • Fixation: Fix cells with 4% Paraformaldehyde (PFA) for 15 minutes, followed by permeabilization with 0.1% Triton X-100. Crucial: Do not use methanol fixation, as it can collapse delicate spindle architectures needed for phenotypic differentiation.

  • Multiplex Immunostaining:

    • Anti-Phospho-Histone H3 (Ser10): Identifies cells strictly in mitosis (chromatin condensation).

    • Anti- α -Tubulin: Visualizes the mitotic spindle architecture.

    • DAPI: Stains DNA.

  • High-Content Imaging & Logic:

    • Validation Logic: Taxanes induce multipolar or disorganized spindles. True dihydropteridinone-mediated PLK1 inhibition prevents centrosome separation, resulting in a highly specific monopolar spindle (a "rosette" of chromosomes surrounding a single pole) [3]. Quantifying the ratio of monopolar to bipolar spindles in pH3-positive cells provides a direct, self-validating readout of on-target cellular efficacy.

Workflow Step1 1. Compound Treatment Dose-response (0.1-1000 nM) across varying [ATP] Step2 2. Phenotypic Fixation 4% PFA + 0.1% Triton X-100 to preserve spindle morphology Step1->Step2 Step3 3. Multiplex Immunostaining Anti-Tubulin (Spindle) & Anti-pH3-Ser10 (Mitosis) Step2->Step3 Step4 4. High-Content Imaging Quantify monopolar spindles vs. bipolar spindles Step3->Step4

Fig 2. Self-validating high-content phenotypic screening workflow for dihydropteridinone derivatives.

References

  • National Cancer Institute (NCI). "Definition of volasertib - NCI Drug Dictionary." Cancer.gov. Available at:[Link]

  • Lu, L. et al. (2014). "Volasertib for AML: clinical use and patient consideration." OncoTargets and Therapy. Available at:[Link]

  • Rudolph, D. et al. (2009). "BI 6727, a Polo-like kinase inhibitor with improved pharmacokinetic profile and broad antitumor activity." Clinical Cancer Research. Available at:[Link]

  • de Souza Gama, F. H. et al. (2024). "Novel Dihydropteridinone Derivatives As Potent Inhibitors of the Understudied Human Kinases Vaccinia-Related Kinase 1 and Casein Kinase 1δ/ε." Journal of Medicinal Chemistry. Available at:[Link]

  • Mross, K. et al. (2008). "Phase I Dose Escalation and Pharmacokinetic Study of BI 2536, a Novel Polo-Like Kinase 1 Inhibitor, in Patients With Advanced Solid Tumors." Journal of Clinical Oncology. Available at:[Link]

Standardization Protocols for 4(1H)-Pteridinone, 6,7-dihydro- Reference Materials: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The compound 4(1H)-Pteridinone, 6,7-dihydro- (also known as 6,7-dihydro-3H-pteridin-4-one) is a critical semi-reduced heterocyclic scaffold. It serves as an essential intermediate in enzymatic redox pathways (such as those involving tetrahydrobiopterin) and acts as a foundational pharmacophore in the development of modern kinase inhibitors (e.g., PLK1 inhibitors).

However, establishing a standardized reference material for this compound is notoriously challenging. Because it exists in a transient oxidation state, it is highly susceptible to autoxidation, rapidly converting to its fully oxidized pterin counterpart in aqueous environments[1]. This guide provides a comprehensive, objectively compared standardization protocol designed for researchers and drug development professionals, ensuring absolute scientific integrity and reproducibility.

Part 1: The Causality of Degradation and Stabilization

To standardize a reference material, one must first understand the mechanisms of its degradation. The 6,7-dihydro-4(1H)-pteridinone scaffold exists in a delicate redox triad. In the presence of dissolved oxygen and trace transition metals, the semi-reduced dihydro form spontaneously loses two electrons and two protons to become a fully aromatic, oxidized pterin[1].

To create a self-validating standardization system , the analytical matrix must actively arrest this redox cycling. This is achieved through three causal interventions:

  • Acidic Matrix: Solubilization in 0.1 M HCl protonates the basic nitrogen atoms on the pteridine ring. This reduces the electron density available for oxidation and significantly enhances aqueous solubility[1].

  • Antioxidant Shielding: The addition of 0.2% (w/w) 1,4-dithioerythritol (DTE) or ascorbic acid acts as a sacrificial reductant. DTE preferentially oxidizes, shielding the secondary amines of the pteridinone ring from reactive oxygen species[2][3].

  • Metal Chelation: Diethylenetriaminepentaacetic acid (DTPA) is mandatory. Trace amounts of Fe³⁺ or Cu²⁺ in HPLC systems act as potent catalysts for pterin autoxidation; DTPA sequesters these ions, effectively halting metal-catalyzed degradation[1].

RedoxPathway Tetrahydro Tetrahydropteridinone (Fully Reduced) Dihydro 6,7-Dihydro-4(1H)-pteridinone (Semi-Reduced) Tetrahydro->Dihydro Oxidation Dihydro->Tetrahydro Reduction Oxidized Pterin (Fully Oxidized) Dihydro->Oxidized Oxidation Oxidized->Dihydro Reduction

Figure 1: The redox interconversion pathway of pteridinone derivatives.

Part 2: Comparative Analytical Strategies

When certifying a reference standard, selecting the correct analytical technique is paramount. Conventional UV-based methods often fail to distinguish between co-eluting redox isomers. Below is an objective comparison of alternative analytical methodologies for pteridinone derivatives.

Table 1: Performance Comparison of Analytical Modalities
Analytical MethodSpecificity for Redox StateSensitivityPrimary Use CaseCritical Limitations
HPLC-UV/Vis LowModerateGross purity assessment; detecting oxidized impurities[3].Cannot easily differentiate co-eluting redox isomers; lacks structural specificity.
HPLC-FD (Fluorescence) High (for oxidized)HighQuantifying fully oxidized, aromatic pterins.Dihydro forms are inherently non-fluorescent unless chemically oxidized pre-column[4].
HPLC-ECD (Electrochemical) Very HighUltra-HighDirect quantification of reduced and semi-reduced (dihydro) forms[1].Requires rigorous electrode maintenance and strict matrix control to prevent fouling.
LC-HRMS HighHighStructural validation; isotopic pattern confirmation[3].Severe ion suppression caused by necessary antioxidants (DTE/Ascorbic acid) in the matrix.

Expert Insight: For 6,7-dihydro-4(1H)-pteridinone, HPLC-ECD is the superior choice for purity quantification. By setting the oxidation potential specifically to +600 mV, the detector selectively targets the electroactive dihydro form, remaining entirely blind to fully oxidized impurities[1].

Part 3: Step-by-Step Standardization Protocol

This protocol is designed as a self-validating workflow. By running a fully oxidized pterin reference alongside the 6,7-dihydro sample, analysts can calculate the exact molar conversion rate of autoxidation during the analytical run. This ensures the measured purity reflects the true state of the solid material, not an artifact of sample preparation.

Phase 1: Sample Preparation and Stabilization
  • Matrix Preparation: Prepare a stabilization buffer consisting of 0.1 M HCl, 0.2% (w/w) DTE, and 100 µM DTPA in ultrapure LC-MS grade water[1][2].

  • Solubilization: Accurately weigh 1.0 mg of the 6,7-dihydro-4(1H)-pteridinone reference material. Dissolve immediately in 1.0 mL of the stabilization buffer.

  • Thermal Control: Sonicate the mixture at 4°C for exactly 2 minutes. Causality note: Elevated temperatures exponentially increase the rate of autoxidation, even in the presence of DTE[2].

Phase 2: Chromatographic Separation & Quantification (HPLC-ECD)
  • Column Selection: Utilize a reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm) or a strong cation-exchange (SCX) column[3].

  • Mobile Phase: Isocratic elution using 50 mM potassium phosphate buffer adjusted to pH 3.0. The acidic pH maintains the protonation of the pteridinone ring, ensuring sharp peak shapes.

  • Flow Rate: Set to 0.8 mL/min.

  • Electrochemical Detection: Set the working electrode to an oxidation potential of +600 mV. Record the retention time (typically ~9.4 minutes for dihydro forms under these conditions)[1].

Phase 3: Structural Validation (HRMS & NMR)
  • HRMS Analysis: Divert a fraction of the sample to a High-Resolution Mass Spectrometer operating in positive ESI mode. Confirm the exact mass of the pseudomolecular ion [M+H]+ [3].

  • NMR Spectroscopy: Dissolve a separate 5 mg sample in D2​O/DCl . Perform ¹H NMR to confirm the presence of aliphatic protons at the 6 and 7 positions (typically between δ 3.5–4.5 ppm), distinguishing it from the fully aromatic oxidized pterin.

Workflow Step1 1. Sample Solubilization (0.1M HCl + 0.2% DTE + DTPA) Step2 2. Chromatographic Separation (HPLC on C18 / Ion-Exchange) Step1->Step2 Step3A 3A. Quantification (Electrochemical Detection @ +600mV) Step2->Step3A Step3B 3B. Structural Validation (HRMS & 1H/13C NMR) Step2->Step3B Step4 4. Purity Certification (>98% Threshold Achieved) Step3A->Step4 Step3B->Step4

Figure 2: End-to-end analytical workflow for the standardization of dihydropteridinone reference materials.

References

  • Vujacic-Mirski, K., et al. (2022). "Measurement of Tetrahydrobiopterin in Animal Tissue Samples by HPLC with Electrochemical Detection—Protocol Optimization and Pitfalls." National Institutes of Health (NIH). 1

  • Wang, Y., et al. (2018). "A novel and reliable method for tetrahydrobiopterin quantification." Ovid. 2

  • BenchChem. (2025). "Application Note: HPLC Analysis of Pteridines in Biological Fluids." BenchChem. 4

  • MDPI. (2020). "HPLC-Based Analysis of Impurities in Sapropterin Branded and Generic Tablets." Pharmaceutics. 3

Sources

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of heterocyclic scaffolds reveals that even minor alterations in saturation can fundamentally redirect a molecule’s pharmacological trajectory. The pteridine core—a fused pyrimidine-pyrazine ring system—is a ubiquitous structural motif in drug discovery. However, reducing the 6,7-bond to form 6,7-dihydro-4(1H)-pteridinone transforms a rigid, fully aromatic plane into a partially saturated scaffold with distinct conformational dynamics.

This guide provides an objective, data-driven comparison of dihydropteridinones versus fully aromatic pteridines, focusing on their binding affinities, target selectivity, and the thermodynamic causality driving their interactions.

Part 1: Structural Causality and Binding Mechanics

To understand the divergence in binding affinity, we must examine the physical chemistry of the scaffolds. A fully aromatic pteridine is strictly planar. This rigidity is energetically favorable for intercalating into DNA or binding flat, extended active sites, such as those found in Pteridine Reductase 1 (PTR1)[1] or FLT3[2]. However, in the context of Type I kinase inhibitors, strict planarity can be a liability, leading to steric clashes or suboptimal hydrogen bond angles.

The 6,7-dihydro-4(1H)-pteridinone scaffold introduces a subtle structural pucker. This localized flexibility optimizes the geometric vector of the lactam moiety (the 4-carbonyl and 3-NH) and the 2-amino group, allowing them to serve as an ideal hinge-binding motif.

  • Kinase Hinge Binding (PLK1): In Polo-like kinase 1 (PLK1), this scaffold (exemplified by BI-2536 and Volasertib) positions the pteridinone moiety to form critical hydrogen bonds with the backbone amide of Cys133, while the adjacent aromatic rings engage in π-π stacking with Phe183[3].

  • Lipid Kinase Inhibition (PI5P4Kα): The same core acts as a potent competitive inhibitor of the lipid kinase PI5P4Kα. The 2-amino group hydrogen-bonds with Asn-198, the N3 hydrogen-bonds with the Val-199 backbone, and the 6-carbonyl functionally replaces a structural water molecule[4].

  • Epigenetic Polypharmacology (BRD4): The dihydropteridinone core also exhibits high affinity for the epigenetic reader BRD4. The carbonyl group mimics an acetylated lysine, anchoring the molecule to Asn140 in the KAc binding site[5],[6].

Part 2: Quantitative Binding Affinity Comparison

The structural differences between these scaffolds translate directly into measurable thermodynamic affinities. The table below summarizes the binding profiles of key dihydropteridinones compared to their fully aromatic counterparts.

CompoundScaffold TypePrimary TargetBinding Affinity ( IC50​ / Kd​ )Key Interaction Residues
BI-2536 6,7-dihydro-4(1H)-pteridinonePLK10.83 nM[7]Cys133 (Hinge), Phe183
Volasertib 6,7-dihydro-4(1H)-pteridinonePLK1 / BRD40.87 nM / ~109 nM[3],[8]Cys133 (PLK1), Asn140 (BRD4)
BI-D1870 2-amino-dihydropteridinonePI5P4Kα Ki​ ~ 1.0 µM[4]Asn198, Val199
Compound 3d/3e Aromatic PteridinePTR1 (L. major)10.0 nM[1]MTX-like binding mode
Compound C31 Pteridin-7(8H)-oneFLT3 (Mutant) ΔG = -17.87 kcal/mol[2]Cys694 (Hinge)

Part 3: Self-Validating Experimental Protocol

To objectively compare the binding affinities of dihydropteridinones versus fully oxidized pteridines, researchers must employ an orthogonal, self-validating workflow. Relying solely on enzymatic IC50​ assays can introduce artifacts due to compound aggregation or fluorescence interference. We recommend a two-tier system: a high-throughput Fluorescence Polarization (FP) assay validated by Isothermal Titration Calorimetry (ITC).

Phase 1: High-Throughput Screening via Competitive Fluorescence Polarization (FP)

Causality: FP measures the displacement of a fluorescently labeled probe from the target protein. It is highly sensitive to the bound vs. free state based on rotational correlation time, making it ideal for rapidly calculating IC50​ values across a compound library without consuming large amounts of protein.

  • Complex Assembly: Prepare a master mix of recombinant PLK1 kinase domain (50 nM) and a TAMRA-labeled tracer peptide (10 nM) in assay buffer (50 mM HEPES pH 7.4, 10 mM MgCl2​ , 0.01% Tween-20 to prevent non-specific aggregation).

  • Dispensing: Aliquot 20 µL of the complex into a 384-well black microplate.

  • Titration: Titrate the pteridine and dihydropteridinone derivatives (10 µM to 0.1 nM, 3-fold serial dilutions) into the wells.

  • Equilibration: Incubate for 60 minutes at room temperature to ensure the system reaches thermodynamic equilibrium.

  • Quantification: Read polarization (mP) using a microplate reader (Ex/Em ~540/590 nm). Calculate the IC50​ using a 4-parameter logistic regression.

Phase 2: Orthogonal Thermodynamic Validation via Isothermal Titration Calorimetry (ITC)

Causality: While FP provides IC50​ , it does not reveal the thermodynamic drivers (enthalpy ΔH vs. entropy −TΔS ) of binding. ITC is a label-free method that directly measures the heat released or absorbed during binding. This confirms whether the affinity is driven by specific hydrogen bonding (enthalpic, typical of dihydropteridinones at the hinge) or hydrophobic desolvation (entropic), effectively ruling out false positives from the FP assay[6].

  • Buffer Matching: Dialyze the purified target protein extensively against the ITC buffer (25 mM HEPES pH 7.4, 150 mM NaCl) to ensure exact buffer matching, which prevents heat-of-dilution artifacts.

  • Cell Loading: Load the sample cell with 30 µM of the target protein.

  • Syringe Loading: Load the injection syringe with 300 µM of the ligand (e.g., BI-2536).

  • Titration Execution: Perform 20 injections of 2 µL each at 25°C, with a stirring speed of 750 rpm and 150-second intervals between injections to allow the baseline to stabilize.

  • Data Integration: Integrate the heat peaks and fit the data to a one-site binding model to extract the dissociation constant ( Kd​ ), stoichiometry (N), and ΔH .

Part 4: Visualizing the Selectivity Divergence

The following diagram illustrates how the structural mechanics of the two scaffolds dictate their target selectivity and binding affinity pathways.

BindingMechanisms DHP 6,7-dihydro-4(1H)-pteridinone (Partial Saturation & Pucker) PLK1 PLK1 Kinase Domain (Hinge: Cys133) DHP->PLK1 High Affinity (IC50 < 1nM) Optimal H-bond Geometry BRD4 BRD4 Epigenetic Reader (KAc Site: Asn140) DHP->BRD4 Off-Target/Dual Activity Shape Complementarity Pteridine Fully Aromatic Pteridine (Rigid Planarity) Pteridine->PLK1 Steric Clash / Suboptimal Trajectory PTR1 PTR1 / FLT3 (Extended Pockets) Pteridine->PTR1 High Affinity π-π Stacking Dominant

Mechanistic divergence of pteridine scaffolds in target binding and selectivity.

Part 5: References

  • Plk1-Targeted Small Molecule Inhibitors: Molecular Basis for Their Potency and Specificity. nih.gov.[Link]

  • Binding Studies and Lead Generation of Pteridin-7(8H)-one Derivatives Targeting FLT3. nih.gov.[Link]

  • Discovery of Novel Dihydropteridone Derivatives as Orally Bioavailable PLK1 Inhibitors. researchgate.net.[Link]

  • Multitarget, Selective Compound Design Yields Potent Inhibitors of a Kinetoplastid Pteridine Reductase 1. nih.gov.[Link]

  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1. semanticscholar.org.[Link]

  • Pharmacological inhibition of PI5P4Kα/β disrupts cell energy metabolism and selectively kills p53-null tumor cells. pnas.org.[Link]

  • Differential BET Bromodomain Inhibition by Dihydropteridinone and Pyrimidodiazepinone Kinase Inhibitors. acs.org.[Link]

  • PLK1 inhibitor I BI-2536. opnme.com.[Link]

Sources

Safety Operating Guide

4(1H)-Pteridinone, 6,7-dihydro- (9CI) proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational Handling and Disposal Protocol for 4(1H)-Pteridinone, 6,7-dihydro- (9CI)

Introduction 4(1H)-Pteridinone, 6,7-dihydro- (9CI) is a specialized nitrogenous heterocyclic compound frequently utilized as a biochemical intermediate and screening compound in drug development[1]. Because of its dense nitrogen core, improper disposal poses significant environmental and safety risks. This guide provides drug development professionals and laboratory scientists with field-proven, step-by-step operational and disposal methodologies that strictly adhere to EPA and NIH hazardous waste management standards.

Section 1: Chemical Profile & Risk Assessment

When designing a disposal strategy, one must first understand the chemical's structural behavior.

PropertySpecification
Chemical Name 4(1H)-Pteridinone, 6,7-dihydro- (9CI)
CAS Number 101038-91-9
Molecular Formula C6H6N4O
Compound Class Nitrogenous Heterocycle / Pteridinone Derivative
Primary Hazard Irritant; Environmental hazard if released into waterways
Disposal Pathway High-Temperature Incineration (EPA Regulated)

Mechanistic Insight: The pteridinone core is a nitrogen-rich heterocycle. When subjected to standard environmental degradation or low-temperature burning, nitrogenous organic compounds can release toxic nitrogen oxides (NOx) and potentially form carcinogenic nitrosamines if inadvertently mixed with incompatible chemicals[2]. Therefore, EPA guidelines mandate high-temperature incineration for such nitrogenous organic wastes to ensure complete destruction and prevent the emission of products of incomplete combustion[3].

Section 2: Operational Protocol: Stock Solution Preparation

To prevent the generation of unnecessary hazardous waste, preparation must be highly controlled. 4(1H)-Pteridinone, 6,7-dihydro- is typically dissolved in Dimethyl Sulfoxide (DMSO) for biological screening.

Step-by-Step Methodology:

  • PPE & Environment: Don nitrile gloves, a flame-resistant lab coat, and safety goggles. Conduct all powder handling inside a certified Class II biological safety cabinet or chemical fume hood to prevent inhalation of aerosolized particulates.

  • Weighing: Tare a static-free, disposable weigh boat. Using a micro-spatula, transfer the exact required mass of 4(1H)-Pteridinone, 6,7-dihydro-.

  • Dissolution: Transfer the powder to a pre-labeled glass amber vial. Add anhydrous DMSO to achieve the target stock concentration (e.g., 10 mM). Vortex the vial for 30–60 seconds until the solute is completely dissolved.

  • Decontamination: Wipe down the analytical balance and surrounding workspace with a 70% ethanol solution. Dispose of the contaminated wipe as solid hazardous waste.

Section 3: Proper Disposal Procedures

Trustworthiness Principle: Every waste stream must be an isolated, self-validating system. Never mix waste streams arbitrarily. Mixing nitrogenous organics with strong oxidizers or mineral acids can cause violent exothermic reactions[4].

Protocol A: Solid Waste Disposal This includes empty primary chemical containers, contaminated weigh boats, pipette tips, and gloves.

  • Containment: Place all solid items into a puncture-resistant, transparent plastic bag.

  • Double-Bagging: Place the first bag into a second bag to ensure structural integrity, sealing it securely with a zip-tie or heavy-duty tape.

  • Labeling: Attach a standardized "Hazardous Waste" tag. Explicitly list "4(1H)-Pteridinone, 6,7-dihydro- (Trace)" and "Solid Lab Debris"[4]. Do not use chemical abbreviations.

  • Storage: Deposit the sealed bag in the laboratory's designated solid hazardous waste receptacle (typically a 5-gallon poly pail) pending transfer to an EPA-approved incineration facility[5].

Protocol B: Liquid Organic Waste (DMSO Solutions) DMSO is a sulfurous hydrocarbon. It must be segregated properly to prevent incineration complications[6].

  • Segregation: Transfer spent or expired DMSO stock solutions into a designated "Non-Halogenated Organic Waste" carboy. Crucial: Do not mix with halogenated solvents (e.g., chloroform) unless explicitly using a mixed-waste carboy, as halogens require different incineration scrubbing protocols[5].

  • Venting: Ensure the carboy is equipped with a vented cap to prevent pressure buildup from vapor expansion.

  • Documentation: Update the chemical waste log attached to the carboy immediately. Record the addition of "4(1H)-Pteridinone, 6,7-dihydro-" and the solvent "Dimethyl Sulfoxide".

  • Closure: Keep the container securely closed at all times when not actively adding waste[4].

Protocol C: Aqueous Waste (Buffer Mixtures) If the compound is diluted in aqueous biological buffers (containing <20% organic solvent):

  • Collection: Collect the effluent in a separate "Aqueous Hazardous Waste" blue plastic carboy[5].

  • pH Verification: Verify the pH of the waste is between 6.0 and 8.0. If the buffer is highly acidic or basic, neutralize it carefully before adding it to the main carboy to prevent reactions with other aqueous waste components[6].

  • Labeling: Label distinctly from organic waste and store within a secondary containment tray to capture potential leaks[4].

Section 4: Waste Segregation and Disposal Workflow

WasteWorkflow Start 4(1H)-Pteridinone, 6,7-dihydro- Waste Generation Solid Solid Waste (Vials, Tips, Gloves) Start->Solid Liquid Liquid Waste (Stock Solutions, Buffers) Start->Liquid SolidBin Double-Bagged Solid Hazardous Bin Solid->SolidBin OrgLiquid Organic Solvents (e.g., DMSO) Liquid->OrgLiquid AqLiquid Aqueous Waste (<20% Organics) Liquid->AqLiquid LiquidBinOrg Non-Halogenated Organic Carboy OrgLiquid->LiquidBinOrg LiquidBinAq Aqueous Waste Carboy (pH 6.0 - 8.0) AqLiquid->LiquidBinAq Incineration EPA-Approved High-Temperature Incineration Facility SolidBin->Incineration LiquidBinOrg->Incineration LiquidBinAq->Incineration

Decision tree for 4(1H)-Pteridinone, 6,7-dihydro- waste segregation and EPA-compliant incineration.

References

  • NextSDS. "4(1H)-Pteridinone,6,7-dihydro-2,7-dimethyl-(9CI) - Chemical Substance Information." NextSDS Chemical Database. URL: [Link]

  • P2 InfoHouse. "Hazardous Waste Treatment Processes: Nitrogenous Organic Compounds." URL: [Link]

  • U.S. Environmental Protection Agency (EPA). "Standards for Owners and Operators of Hazardous Waste Incinerators." URL: [Link]

  • National Institutes of Health (NIH). "NIH Waste Disposal Guide: Segregation and Labeling." Office of Research Facilities. URL: [Link]

  • USC Environmental Health & Safety. "Chemical Waste Segregation and Storage." University of Southern California. URL: [Link]

  • National Institutes of Health (NIH). "What Goes in Chemical Waste Containers." Office of Research Facilities. URL: [Link]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.